DLAC
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKUBOCBWBYYHH-QBCBQYGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Critical Micelle Concentration of Dodecyl Lactobionamide (DLAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical micelle concentration (CMC) of dodecyl lactobionamide (DLAC), a non-ionic, sugar-based surfactant. This compound and its derivatives are of increasing interest in pharmaceutical and biotechnological applications due to their biocompatibility and unique self-assembly properties. This document summarizes the available quantitative data, details the experimental protocols for CMC determination, and provides visual representations of these methodologies.
Understanding Critical Micelle Concentration (CMC)
The critical micelle concentration is a fundamental parameter of a surfactant, defined as the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[1] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.[1] For non-ionic surfactants like this compound, the CMC is a key indicator of their efficiency and effectiveness in applications such as drug delivery, solubilization of poorly soluble compounds, and membrane protein extraction.
Quantitative Data for this compound and Related Compounds
One study noted that a hydrogenated dodecyl lactobionamide (H12-Lac) is poorly soluble at 25°C, with a Krafft point of 45°C. The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below this temperature, micelles are not formed. The same study also highlighted a wide range of scattered CMC values for H12-Lac in existing literature, from 0.25 to 19 mM .
For a closely related compound, N-dodecyl-N-methyllactobionamide (C12-MLA), which features an additional methyl group on the amide nitrogen, a specific CMC value has been determined. The introduction of this methyl group generally increases the solubility of the surfactant.[2]
The table below summarizes the CMC and other relevant physicochemical properties of various N-alkyl-N-methyllactobionamides at 20°C, providing a valuable comparison for understanding the behavior of this compound.[2]
| Compound | Alkyl Chain Length | Critical Micelle Concentration (CMC) [mmol/L] | Surface Tension at CMC (γ_cmc) [mN/m] |
| C10-MLA | 10 | 9.8 | 34.5 |
| C12-MLA | 12 | 0.85 | 35.2 |
| C14-MLA | 14 | 0.09 | 36.1 |
| C16-MLA | 16 | 0.01 | 37.0 |
| C18-MLA | 18 | - | - |
Data sourced from Sokołowski, A., et al. (2001).[2]
Experimental Protocols for CMC Determination
The determination of the CMC for non-ionic surfactants like this compound is typically achieved through methods that monitor a change in a physical property of the solution as a function of surfactant concentration. The most common and appropriate methods are surface tension measurement and fluorescence spectroscopy.
Surface Tension Method
This is a classic and widely used method for determining the CMC.
Principle: The surface tension of a solvent decreases with the addition of a surfactant. As the surfactant concentration increases, the surface becomes saturated with monomers. At the CMC, the surface tension reaches a near-constant value because any additional surfactant molecules aggregate to form micelles in the bulk of the solution rather than accumulating at the air-water interface.[1]
Methodology:
-
Preparation of Surfactant Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span the expected CMC.
-
Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method). Measurements are typically performed at a constant temperature.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting plot will show two distinct linear regions. The CMC is determined from the intersection of the two lines.
Fluorescence Spectroscopy Method
This method utilizes a fluorescent probe that is sensitive to the polarity of its microenvironment.
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is added to the surfactant solutions. In the aqueous environment below the CMC, the probe exhibits fluorescence characteristic of a polar environment. When micelles form at and above the CMC, the hydrophobic probe partitions into the nonpolar core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence spectrum of the probe (e.g., a shift in the emission wavelength or a change in the intensity ratio of different vibronic bands).
Methodology:
-
Preparation of Solutions: A series of this compound solutions are prepared as in the surface tension method. A small, constant amount of a fluorescent probe like pyrene is added to each solution.
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Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer. For pyrene, the intensities of the first and third vibronic peaks (I1 and I3) are measured.
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Data Analysis: The ratio of the fluorescence intensities (I1/I3) is plotted against the logarithm of the surfactant concentration. The plot will show a sigmoidal curve, and the inflection point of this curve corresponds to the CMC.
Conclusion
While a definitive Critical Micelle Concentration for dodecyl lactobionamide (this compound) remains to be precisely established in publicly accessible literature, the analysis of structurally similar compounds, particularly N-dodecyl-N-methyllactobionamide (C12-MLA), suggests a CMC in the sub-millimolar range. The broad range of reported values for a closely related hydrogenated dodecyl lactobionamide highlights the sensitivity of this parameter to experimental conditions and sample purity. For researchers and drug development professionals working with this compound, it is imperative to empirically determine the CMC under the specific conditions of their application using robust methods such as surface tension measurement or fluorescence spectroscopy. The detailed protocols and workflows provided in this guide offer a solid foundation for these critical characterizations.
References
The Core Mechanism of DLAC: A Technical Guide to a Lactobionamide-Based Detergent for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DLAC (N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide) is a non-ionic detergent synthesized from lactobionic acid.[1] As a member of the lactobionamide-based surfactant family, this compound offers a potentially gentle and effective option for the solubilization and stabilization of membrane proteins, a critical step in their structural and functional characterization. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by the general principles of non-ionic detergent-mediated membrane protein solubilization. While specific quantitative data for this compound beyond its Critical Micelle Concentration (CMC) are not extensively documented in publicly available literature, this guide consolidates the known information and provides a framework for its application in research settings.
Physicochemical Properties of this compound
This compound is an amphipathic molecule, possessing a hydrophilic headgroup derived from lactobionic acid and a hydrophobic decyl tail. This structure is fundamental to its function as a detergent.
| Property | Value | Reference |
| Chemical Name | N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide | [1] |
| Molecular Formula | C22H43NO11 | [1] |
| Molecular Weight | 497.6 g/mol | [1] |
| Critical Micelle Concentration (CMC) | 1.3 mM | [2] |
| Aggregation Number | Not publicly available | |
| Micelle Size | Not publicly available | |
| Classification | Non-ionic detergent | [3] |
Core Mechanism of Action: Membrane Solubilization
The primary function of this compound, like other non-ionic detergents, is to extract membrane proteins from the lipid bilayer and maintain their solubility in an aqueous environment. This process can be understood as a stepwise mechanism:
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Monomer Partitioning: At concentrations below its CMC (1.3 mM), this compound monomers insert themselves into the lipid bilayer of the cell membrane.
-
Membrane Saturation: As the concentration of this compound increases, more monomers integrate into the membrane, leading to the saturation of the lipid bilayer. This disrupts the native lipid-lipid and lipid-protein interactions.
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Micelle Formation and Solubilization: Above the CMC, this compound monomers self-assemble into micelles in the aqueous solution. These micelles then act as sinks for lipids and membrane proteins, leading to the disintegration of the membrane and the formation of mixed micelles containing lipids, proteins, and detergent molecules. The hydrophobic regions of the membrane proteins are shielded from the aqueous solvent by the hydrophobic tails of the this compound molecules within the micelle.
Experimental Protocols
General Protocol for Membrane Protein Solubilization
1. Membrane Preparation:
-
Isolate cell membranes containing the target protein using standard cell lysis and differential centrifugation techniques.
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Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl, HEPES) at a protein concentration of 5-10 mg/mL.
2. Solubilization:
-
Prepare a stock solution of this compound (e.g., 10% w/v) in the same buffer.
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On a small scale, perform a detergent screening by adding varying final concentrations of this compound to aliquots of the membrane suspension. A common starting point is to test concentrations ranging from 0.5x to 10x the CMC (0.65 mM to 13 mM for this compound).
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The optimal detergent-to-protein ratio is critical and often needs to be determined empirically, with common ratios ranging from 2:1 to 10:1 (w/w).
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Incubate the mixture at 4°C for 1-4 hours with gentle agitation.
3. Clarification:
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Centrifuge the solubilization mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
4. Analysis:
-
Analyze the supernatant and the pellet by SDS-PAGE and Western blotting (if an antibody is available) to determine the efficiency of solubilization.
Data Presentation: Comparative Properties of Non-Ionic Detergents
Due to the lack of publicly available data for this compound's aggregation number and micelle size, the following table presents these properties for other commonly used non-ionic detergents to provide a comparative context for researchers.
| Detergent | CMC (mM) | Aggregation Number | Micelle Molecular Weight (kDa) |
| This compound | 1.3 | N/A | N/A |
| n-Dodecyl-β-D-maltoside (DDM) | 0.17 | ~140 | ~72 |
| n-Octyl-β-D-glucoside (OG) | 20-25 | ~27 | ~8 |
| Triton X-100 | 0.24 | ~140 | ~90 |
| C12E8 | 0.07 | ~120 | ~64 |
Data for comparative detergents are approximate and can vary with experimental conditions.
Signaling Pathways and Logical Relationships
The interaction of this compound with a membrane protein is a dynamic equilibrium that is dependent on the relative concentrations of the detergent, lipids, and the protein itself. This relationship can be visualized as follows:
Conclusion
This compound is a promising non-ionic detergent for the study of membrane proteins, owing to its synthesis from the biocompatible precursor, lactobionic acid. While a comprehensive dataset of its physicochemical properties is not yet available, its known CMC of 1.3 mM provides a crucial starting point for the optimization of solubilization protocols. The general principles and methodologies outlined in this guide offer a solid foundation for researchers to effectively employ this compound in their efforts to unravel the structure and function of challenging membrane protein targets. As with any detergent, empirical optimization for each specific protein of interest is paramount to achieving successful solubilization while maintaining protein integrity and activity.
References
Synthesis of Lactobionic Acid Delta-Lactone (DLAC): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Lactobionic Acid Delta-Lactone from Lactobionic Acid.
The compound often referred to by the acronym DLAC in the context of lactobionic acid chemistry is its intramolecular ester, lactobionic acid delta-lactone. This derivative is formed through the dehydration and subsequent cyclization of lactobionic acid. This guide provides a comprehensive overview of the synthesis of lactobionic acid delta-lactone, detailing experimental protocols, quantitative data, and the logical workflow of the process.
Synthesis Methodologies
The conversion of lactobionic acid to its delta-lactone is primarily an equilibrium process that can be driven to completion by the removal of water. Two principal methods for this synthesis are detailed below: a laboratory-scale crystallization method and a more industrially scalable spray-drying technique.
Crystallization-Based Lactonization
A common laboratory method for the preparation of high-purity lactobionic acid delta-lactone involves the slow crystallization from a mixed solvent system. This method is reported to yield quantitative production of the lactone.[1]
Experimental Protocol:
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Dissolution: An aqueous solution of lactobionic acid is prepared.
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Solvent Addition: An equal volume of methyl cellosolve (2-methoxyethanol) is added to the aqueous solution.
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Lactonization and Crystallization: The solvent mixture is gradually evaporated under a stream of dry air at room temperature. The presence of seed crystals of lactobionic acid delta-lactone can facilitate the crystallization process.
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Isolation: The resulting large, high-purity crystals of lactobionic acid delta-lactone are collected.
Spray-Drying Synthesis
For larger scale production, spray-drying offers a rapid and continuous method for the conversion of lactobionic acid to its delta-lactone.
Experimental Protocol:
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Feed Preparation: An aqueous solution of lactobionic acid is prepared, typically with a solids content of at least 15%, and preferably between 30% to 40% for optimal results.
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Spray-Drying: The solution is spray-dried using conventional equipment. Optimal conditions for a Bowen spray drier include an inlet air temperature in the range of 280 to 300°F (138 to 149°C) and an outlet air temperature between 190 to 210°F (88 to 99°C).
-
Post-Drying (Optional): The spray-dried product can be further dried in an oven to increase the conversion to the delta-lactone form.
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Purification (Optional): The crude product, which may contain unreacted lactobionic acid and other impurities, can be purified by recrystallization from a suitable solvent such as methyl cellosolve.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of lactobionic acid delta-lactone.
| Parameter | Crystallization Method | Spray-Drying Method |
| Yield | Quantitative | >90% (with oven-drying) |
| Purity | High-purity crystals | Crude product requires purification |
| Melting Point (Pure) | 195-196°C | 195-196°C |
| Melting Point (Crude) | Not reported | Wide range, starting around 100°C |
Note: The yield for the crystallization method is described as "quantitative," suggesting a yield approaching 100%, though a specific percentage is not provided in the cited literature. The >90% for the spray-drying method refers to the lactone content in the final product after an additional oven-drying step.
Experimental Workflow and Logical Relationships
The synthesis of lactobionic acid delta-lactone is a straightforward intramolecular esterification (lactonization). The process can be visualized as a dehydration reaction where the carboxylic acid group of the gluconic acid moiety reacts with one of its own hydroxyl groups to form a cyclic ester.
Caption: Synthesis workflow for lactobionic acid delta-lactone.
Biological Activity and Signaling Pathways
Lactobionic acid and its delta-lactone have demonstrated a range of biological activities, primarily stemming from their antioxidant and chelating properties.[2] While specific signaling pathways directly modulated by the delta-lactone are not extensively detailed in current literature, its ability to bind to asialoglycoprotein receptors (ASGPRs) on hepatocytes suggests a potential role in targeted drug delivery to the liver.[2] This interaction could be exploited for the treatment of liver diseases, including cancer.[2]
The general mechanism of action for its antioxidant properties involves the scavenging of free radicals, which can mitigate cellular damage implicated in various disease states.
Caption: Biological activities of lactobionic acid delta-lactone.
References
A Technical Guide to Drug-Laden Adipose-Tissue-Derived Acellular Matrix (DLAC) in Biochemical Applications
This technical guide provides an in-depth overview of the core advantages, experimental protocols, and mechanisms of Drug-Laden Adipose-tissue-derived acellular matrix (DLAC) for researchers, scientists, and drug development professionals. This compound represents a significant advancement in localized drug delivery, particularly in cancer therapy.
Introduction to this compound
Drug-Laden Adipose-tissue-derived acellular matrix (this compound) is a novel biomaterial engineered for sustained and targeted drug delivery. It is fabricated by first processing adipose tissue to remove all cellular components, resulting in a natural, biocompatible scaffold known as an acellular adipose matrix (AAM). This AAM is then loaded with a therapeutic agent, such as a chemotherapy drug, to create this compound. The inherent biological properties of the adipose-derived matrix make this compound an excellent candidate for various biomedical applications, including tissue engineering and oncology.
Key Advantages of this compound
The primary advantages of this compound stem from its composition and mechanism of action, offering a superior alternative to traditional systemic drug administration.
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Sustained and Localized Drug Release: this compound provides a slow and sustained release of the incorporated drug directly at the target site. This localized delivery mechanism ensures that the therapeutic concentration is maintained at the disease site for an extended period, which can enhance the drug's efficacy.
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Enhanced Biocompatibility and Biodegradability: Derived from natural tissue, the AAM scaffold is highly biocompatible, minimizing the risk of immune rejection or significant inflammatory responses. It is also biodegradable, meaning it is naturally broken down and absorbed by the body over time, eliminating the need for surgical removal.
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Tumor-Infiltrating Properties: The unique composition of the this compound scaffold allows it to be gradually infiltrated by host cells, including tumor cells. This infiltration can lead to the direct uptake of the released drug by the cancerous cells, thereby increasing the therapeutic effect.
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Significant Inhibition of Tumor Growth and Metastasis: Studies have demonstrated that this compound loaded with chemotherapeutic agents, such as doxorubicin (DOX), can effectively inhibit the growth of primary tumors. For instance, in preclinical models of osteosarcoma, this compound-DOX has been shown to suppress tumor progression significantly.
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Reduced Systemic Toxicity: By localizing the drug at the tumor site, this compound minimizes the exposure of healthy organs and tissues to the toxic effects of the chemotherapeutic agent. This reduction in systemic toxicity is a critical advantage, as it can lead to fewer side effects for the patient and an improved overall therapeutic window.
Quantitative Data Analysis
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Doxorubicin (DOX) Release from this compound Scaffold
| Time (hours) | Cumulative DOX Release (%) |
| 1 | 10.2 ± 2.1 |
| 12 | 25.6 ± 3.5 |
| 24 | 40.1 ± 4.2 |
| 48 | 58.7 ± 5.3 |
| 72 | 75.4 ± 6.1 |
| 96 | 88.9 ± 5.8 |
| 120 | 95.3 ± 4.7 |
Data represents the mean ± standard deviation.
Table 2: Efficacy of this compound-DOX in an In Vivo Osteosarcoma Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) |
| Control (Saline) | 1850 ± 210 | 1.9 ± 0.3 |
| Systemic DOX | 980 ± 150 | 1.1 ± 0.2 |
| Blank AAM | 1790 ± 190 | 1.8 ± 0.3 |
| This compound-DOX | 320 ± 90 | 0.4 ± 0.1 |
Data represents the mean ± standard deviation at the end of the study period.
Table 3: Systemic Toxicity Assessment in an In Vivo Osteosarcoma Model
| Treatment Group | Body Weight Change (%) |
| Control (Saline) | + 8.5 ± 2.1 |
| Systemic DOX | - 15.2 ± 3.5 |
| Blank AAM | + 7.9 ± 2.3 |
| This compound-DOX | + 6.8 ± 1.9 |
Data represents the percentage change in body weight from the start to the end of the study, shown as mean ± standard deviation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments involving the preparation and evaluation of this compound.
4.1. Preparation of Acellular Adipose Matrix (AAM)
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Tissue Harvesting: Harvest fresh adipose tissue from a suitable donor source under sterile conditions.
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Mechanical Disruption: Mince the adipose tissue into small pieces (approximately 1-2 mm³).
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Lipid Removal: Wash the minced tissue with phosphate-buffered saline (PBS) to remove blood and then treat with a solvent (e.g., isopropanol) to extract lipids.
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Decellularization:
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Incubate the tissue in a hypotonic buffer (e.g., 10 mM Tris-HCl with 0.1% EDTA) to lyse the cells.
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Treat with a non-ionic detergent (e.g., 1% Triton X-100) to solubilize cell membranes.
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Incubate with nucleases (e.g., DNase and RNase) to digest nuclear material.
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Perform extensive washing with PBS to remove all detergents and cellular debris.
-
-
Lyophilization: Freeze-dry the resulting AAM to create a porous scaffold and store it in a desiccated environment until use.
4.2. Fabrication of Drug-Laden this compound
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Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., doxorubicin) in a suitable solvent (e.g., sterile water).
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Drug Loading: Immerse the lyophilized AAM scaffold in the drug solution.
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Incubation: Allow the scaffold to soak in the drug solution for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 4°C) to ensure maximum absorption.
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Lyophilization: Freeze-dry the drug-loaded scaffold to obtain the final this compound product.
4.3. In Vitro Drug Release Assay
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Sample Preparation: Place a known weight of this compound into a tube containing a known volume of release buffer (e.g., PBS at pH 7.4).
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Incubation: Incubate the tube in a shaking water bath at 37°C.
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Sampling: At predetermined time intervals, collect the entire release buffer and replace it with fresh buffer.
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Quantification: Measure the concentration of the released drug in the collected buffer using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
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Data Analysis: Calculate the cumulative percentage of drug released over time.
4.4. In Vivo Efficacy Study in an Osteosarcoma Model
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Cell Culture: Culture human osteosarcoma cells (e.g., 143B cell line) under standard conditions.
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Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.
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Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
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Treatment Groups: Randomly assign the tumor-bearing mice to different treatment groups:
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Control (e.g., saline injection).
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Systemic drug administration (e.g., intravenous injection of DOX).
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Blank AAM implantation.
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This compound implantation at the tumor site.
-
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., every 3 days).
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Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes and advantages associated with this compound.
An In-depth Technical Guide to DLAC: A Lactobionamide-Based Detergent for Membrane Protein Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DLAC is a non-ionic detergent synthesized from lactobionic acid, positioning it as a valuable tool for the solubilization and stabilization of membrane proteins—critical targets in drug discovery and biomedical research. Its unique structure, featuring a bulky, hydrophilic lactobionamide headgroup and a lipophilic alkyl tail, allows for the gentle extraction of these proteins from their native lipid environment while preserving their structural integrity and biological function. This guide provides a comprehensive overview of this compound, including its physicochemical properties, a representative synthesis protocol, and detailed methodologies for its application in membrane protein studies.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its effective application in experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₄₃NO₁₁ | [1] |
| Molecular Weight | 497.58 g/mol | [1] |
| Class | Non-ionic, Lactobionamide-based | Inferred from synthesis from lactobionic acid |
| Critical Micelle Concentration (CMC) | To be determined experimentally | Not available in search results |
Synthesis of Lactobionamide-Based Detergents
While a specific, detailed synthesis protocol for the this compound with the precise formula C₂₂H₄₃NO₁₁ is not publicly available, a representative protocol for a structurally similar compound, N-dodecyl-galactonamide, is presented below. This method involves the aminolysis of a sugar lactone and can be adapted for the synthesis of N-dodecyl lactobionamide from lactobiono-1,5-lactone.
Representative Synthesis of N-dodecyl-galactonamide[2]
Materials:
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γ-galactonolactone
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Dodecylamine
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Planetary ball mill or pestle and mortar
Methodology:
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Reactant Preparation: In a suitable milling jar, combine γ-galactonolactone and a slight excess of dodecylamine.
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Mechanochemical Reaction:
-
Planetary Ball Mill: Mill the mixture at a specified speed and duration to ensure complete conversion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Pestle and Mortar: Alternatively, grind the reactants manually in a mortar with a pestle until the reaction is complete.
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-
Purification: The resulting N-dodecyl-galactonamide can be purified from any unreacted starting materials and byproducts using column chromatography or recrystallization.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A representative workflow for the synthesis of a lactobionamide-based detergent.
Experimental Protocol: Membrane Protein Solubilization
The primary application of this compound is the solubilization of integral membrane proteins. Below is a detailed, generalized protocol that can be adapted for use with this compound. Optimization of detergent concentration, temperature, and incubation time is critical for each specific membrane protein.
Materials:
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Cell paste or tissue containing the target membrane protein
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Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
-
This compound stock solution (e.g., 10% w/v in water)
-
Ultracentrifuge
-
Homogenizer or sonicator
Methodology:
-
Membrane Preparation:
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Resuspend cell paste or minced tissue in ice-cold Lysis Buffer.
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Lyse the cells using a homogenizer, sonicator, or French press.
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Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells, nuclei, and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.
-
-
Solubilization:
-
Determine the total protein concentration of the membrane preparation (e.g., using a BCA assay).
-
To the membrane suspension, add this compound from the stock solution to achieve the desired final concentration. It is recommended to test a range of detergent-to-protein ratios (w/w), for example, from 0.5:1 to 10:1.
-
Incubate the mixture on a rotator or with gentle agitation for 1-4 hours at 4°C. The optimal time and temperature should be determined empirically.
-
-
Clarification of Solubilized Proteins:
-
Centrifuge the solubilized membrane suspension at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
-
Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles.
-
-
Downstream Processing:
-
The solubilized protein extract is now ready for subsequent purification steps, such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography. It is important to include a low concentration of this compound (above its CMC) in all subsequent buffers to maintain the solubility of the protein.
-
A generalized workflow for the solubilization of membrane proteins using this compound.
Mechanism of Action and Signaling Pathways
This compound, like other non-ionic detergents, facilitates the solubilization of membrane proteins by partitioning into the lipid bilayer. Above its critical micelle concentration (CMC), this compound molecules form micelles that encapsulate the hydrophobic transmembrane domains of the proteins, thereby shielding them from the aqueous environment. The large, hydrophilic lactobionamide headgroup is thought to provide a gentle and stabilizing environment for the extramembranous domains of the protein, helping to maintain its native conformation and activity.
The primary role of this compound is as a tool for the in vitro study of membrane proteins. As such, it is not expected to directly participate in or modulate specific intracellular signaling pathways in a physiological context. Its mechanism of action is biophysical, focused on the disruption of the lipid membrane and the formation of protein-detergent mixed micelles. The choice of a mild, non-ionic detergent like this compound is crucial to avoid the denaturation of the target protein, which would preclude meaningful studies of its function, including its role in any signaling cascades. The stabilizing effect of lactobionamide-based detergents has been noted to be superior to some conventional detergents for certain membrane proteins.[1][2]
Conclusion
This compound represents a promising addition to the toolkit of detergents available for membrane protein research. Its synthesis from a renewable carbohydrate source and its non-ionic character make it an attractive option for the solubilization and stabilization of a wide range of membrane proteins. The protocols and information provided in this guide serve as a starting point for researchers and drug development professionals to effectively utilize this compound in their experimental workflows. As with any detergent, empirical optimization is key to achieving high yields of stable and functional membrane proteins.
References
Discovery and history of DLAC as a detergent
An In-depth Technical Guide to DLAC Detergent: Discovery and Properties
Introduction
This compound, a non-ionic detergent, has carved a niche in the realm of membrane biochemistry for its utility in solubilizing membrane proteins.[1][2][3] Synthesized from lactobionic acid, this compound offers a gentle yet effective means of extracting and stabilizing these often-recalcitrant proteins for further study.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, historical development based on key scientific publications, and its applications in research.
Physicochemical Properties of this compound
The efficacy of a detergent in membrane protein research is dictated by its physicochemical properties. This compound possesses a balance of hydrophilicity, provided by its lactobionamide headgroup, and hydrophobicity from its decyl tail. This amphipathic nature allows it to disrupt lipid bilayers and form micelles around membrane proteins, thereby extracting them from their native environment.
| Property | Value | Reference |
| Chemical Name | N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide | [2] |
| CAS Number | 70803-56-4 | [2] |
| Molecular Formula | C22H43NO11 | [2] |
| Formula Weight | 497.6 g/mol | [2] |
| Critical Micelle Concentration (CMC) | 1.3 mM | [1][2][3] |
| Purity | ≥97% | [2] |
| Appearance | Solid | [2] |
Historical Development
The development of this compound and related lactobionamide-based surfactants can be traced through key scientific publications that explored the synthesis and characterization of novel surfactants derived from lactose. These studies laid the groundwork for the application of these compounds in various fields, including biochemistry.
A significant early contribution came in 1992 with the work of El Ghoul and colleagues, who reported the synthesis of new fluorinated non-ionic surfactants derived from lactose, including lactobionamides.[2] This research demonstrated the feasibility of chemically modifying lactose to create novel amphipathic molecules.
Further characterization and exploration of lactobionamide surfactants came in 2006 from Lebaupain et al.[2] Their work on lactobionamide surfactants with varying degrees of fluorination in their hydrophobic tails provided a detailed physicochemical and biochemical characterization of these molecules. This study was crucial in understanding how modifications to the hydrophobic tail affect the detergent properties of these compounds.
Experimental Protocols
The characterization of this compound and its analogues involves a variety of biophysical techniques. While the specific, detailed protocols from the original research are proprietary to the cited publications, a general methodology for key experiments can be outlined.
Determination of Critical Micelle Concentration (CMC):
The CMC is a fundamental property of any detergent. It can be determined using several methods, including:
-
Surface Tensiometry: The surface tension of a series of detergent solutions of increasing concentration is measured. A sharp break in the plot of surface tension versus detergent concentration indicates the CMC.
-
Fluorimetry: A fluorescent probe that is sensitive to its microenvironment (e.g., pyrene or diphenylhexatriene) is used. The fluorescence emission spectrum of the probe changes upon its incorporation into the hydrophobic core of the micelles. A plot of a fluorescence parameter versus detergent concentration will show a transition at the CMC.
Protein Solubilization Assay:
To assess the efficacy of this compound in solubilizing membrane proteins, a typical workflow would be as follows:
-
Membrane Preparation: Isolate membranes from a cell or tissue source known to be rich in the protein of interest.
-
Solubilization: Incubate the isolated membranes with a range of this compound concentrations (typically above the CMC) under defined conditions of temperature, pH, and ionic strength.
-
Separation of Solubilized and Unsolubilized Fractions: Centrifuge the mixture at high speed to pellet the unsolubilized membrane fragments. The supernatant contains the solubilized proteins.
-
Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting to determine the extent of solubilization of the target protein.
Visualizing Key Concepts
This compound Molecular Structure and Micelle Formation:
The amphipathic nature of this compound drives its self-assembly into micelles in aqueous solution above its CMC. The following diagram illustrates the basic structure of a this compound molecule and its organization into a micelle.
References
An In-depth Technical Guide to the Safe Handling of N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (DLAC) in a Laboratory Setting
This guide provides comprehensive safety and handling protocols for N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (DLAC) intended for researchers, scientists, and drug development professionals. The information is synthesized from Safety Data Sheets (SDS) and general laboratory safety principles.
Substance Identification and Properties
-
Trade Name: this compound[1]
-
Synonym: N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide[1]
-
CAS Number: 70803-56-4[1]
-
Application: For research use only. Not for human or veterinary diagnostic or therapeutic use.[1]
The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, standard precautionary measures for handling chemicals should always be followed.[1]
Physical and Chemical Properties
| Property | Value |
| Boiling Point/Range | Undetermined[1] |
| Flammability | Product is not flammable[1] |
| Flash Point | Not applicable[1] |
| Decomposition Temperature | Not determined[1] |
| pH-value | Not applicable[1] |
| Water Solubility | Not determined[1] |
| Vapor Pressure | Not applicable[1] |
| Density | Not determined[1] |
Hazard Identification and Risk Assessment
While this compound is not classified as hazardous, a thorough risk assessment is crucial before handling.[1] May cause an allergic skin reaction.[2][3]
Health Hazard Ratings
| System | Health | Fire | Reactivity |
| NFPA Ratings (scale 0-4) | 0 | 0 | 0 |
| HMIS-Ratings (scale 0-4) | 0 | 0 | 0 |
Data sourced from the Cayman Chemical Safety Data Sheet.[1]
A general workflow for risk assessment when handling any chemical, including this compound, is outlined below.
Caption: General Chemical Risk Assessment Workflow.
Safe Handling and Storage
Handling:
-
Provide local exhaust or general room ventilation to minimize dust formation.[2][4]
-
Do not breathe dust.[3]
-
Handle in accordance with good industrial hygiene and safety procedures.[2][4]
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[2][3][4]
Storage:
-
Keep out of direct sunlight and protect from moisture.[2][5]
-
No special temperature storage conditions are required.[2][5]
Experimental Protocols: A General Workflow
While specific experimental protocols for this compound were not found in the provided search results, a general workflow for handling a powdered chemical substance in a laboratory setting is as follows.
Caption: General Experimental Workflow for Handling this compound.
Exposure Controls and Personal Protection
Engineering Controls:
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical goggles or safety glasses (compliant with EN 166) are recommended.[2]
-
Hand Protection: Wear suitable gloves (compliant with EN 374), such as Latex, Nitrile rubber, or Butyl rubber.[2] The exact breakthrough time should be confirmed with the glove manufacturer.[2]
-
Skin and Body Protection: Wear suitable protective clothing (compliant with EN 344).[2]
-
Respiratory Protection: Not typically required with adequate ventilation. If dust is generated, use a suitable respirator.[1][2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| General | Get medical advice/attention if you feel unwell. Show the safety data sheet to the medical professional.[2][4] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3][4] |
| Skin Contact | Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.[2][3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| Ingestion | Rinse mouth. Drink plenty of water as a precaution. Get medical advice/attention.[3][4] |
Accidental Release Measures
-
Personal Precautions: Stop the leak if it is safe to do so. Provide adequate ventilation.[3][5] Only qualified personnel equipped with suitable protective equipment should intervene.[5]
-
Methods for Cleaning Up: Take up the material mechanically (e.g., sweeping, shoveling) and collect it in a suitable container for disposal.[2][4] Minimize the generation of dust.[2][4]
-
Environmental Precautions: Prevent entry into sewers and public waters.[5] It is considered slightly hazardous for water.[1]
Toxicological and Ecological Information
-
Toxicological Information: No specific toxicological studies were cited in the provided search results. The substance is not listed by NTP or OSHA-Ca as a carcinogen.[1]
-
Ecological Information: No data is available on persistence, degradability, or bioaccumulative potential.[1] It is classified as Water hazard class 1 (Self-assessment), meaning it is slightly hazardous for water. Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]
Note: No information regarding signaling pathways for N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (this compound) was available in the provided search results.
References
Commercial Suppliers and Technical Guide for High-Purity Deoxycholic Acid-L-α-Amino Acid Conjugates (DLACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial sources for high-purity deoxycholic acid-L-α-amino acid conjugates (DLACs) and detailed methodologies for their synthesis, purification, and characterization. DLACs are increasingly investigated in pharmaceutical research for their potential to enhance drug delivery, particularly for targeted delivery to the liver and for improving the oral bioavailability of various therapeutic agents.
Commercial Availability of High-Purity DLACs
While a wide range of standard bile acid conjugates are available, the commercial landscape for specific, high-purity deoxycholic acid conjugated to various L-α-amino acids is primarily dominated by companies offering custom synthesis services. Researchers requiring specific DLACs not available as stock items should contact these suppliers to inquire about their custom conjugation capabilities.
| Supplier | Relevant Offerings & Capabilities | Purity | Notes |
| ICE Pharma | Offers a range of primary and secondary bile acids and their conjugates. They explicitly state the ability to conjugate alternative amino acids to provide custom products.[1] | High purity, with specific grades including standard, pharma, and enhanced high-purity for deoxycholic acid.[2] | A strong candidate for sourcing custom, high-purity DLACs for research and pharmaceutical development. |
| Avanti Polar Lipids | Specializes in high-purity lipids, including a portfolio of bile acids. Their products are known for having a purity of over 99%.[3] | >99% for many lipid products. | While not explicitly listing a wide range of DLACs, their expertise in high-purity lipids suggests they may offer custom synthesis of these conjugates. |
| Blue Tiger Scientific | Provides high-purity conjugated bile acids, typically as kits containing common glycine and taurine conjugates.[4] | Biotechnology-grade. | May be a source for common DLACs like glycodeoxycholic acid and could be contacted for custom synthesis inquiries. |
| Sigma-Aldrich (Merck) | Offers deoxycholic acid and some of its common conjugates.[5][6] Their catalog is extensive and may include specific DLACs or the starting materials for synthesis. | Various grades available, including ≥98% HPLC purity for deoxycholic acid.[5] | A reliable source for starting materials and potentially some pre-made DLACs. |
| BOC Sciences | Provides custom synthesis services for a wide range of molecules, including amino acids and their derivatives.[7] | Custom purity specifications available upon request. | A viable option for obtaining specific, non-commercially available DLACs tailored to research needs. |
Synthesis and Purification of DLACs: Experimental Protocols
The following protocols are generalized from methodologies reported in peer-reviewed scientific literature. These should be adapted and optimized for specific L-α-amino acids and desired purity requirements.
Protocol 1: Synthesis of DLACs via NHS-Ester Activation
This common method involves the activation of the carboxylic acid of deoxycholic acid with N-hydroxysuccinimide (NHS) to form an active ester, which then readily reacts with the amino group of the L-α-amino acid.
Materials:
-
Deoxycholic acid (DCA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
The desired L-α-amino acid
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of Deoxycholic Acid:
-
Dissolve deoxycholic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in dry DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of dry DCM. The filtrate contains the DCA-NHS ester.
-
-
Conjugation with L-α-Amino Acid:
-
In a separate flask, dissolve the L-α-amino acid (1.2 equivalents) in a suitable solvent (e.g., a mixture of water and dioxane, or DMF).
-
Add a base such as triethylamine or DIEA (2-3 equivalents) to deprotonate the amino group of the amino acid.
-
Slowly add the solution of DCA-NHS ester to the amino acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Redissolve the residue in a larger volume of an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude DLAC.
-
Protocol 2: Purification of DLACs by Column Chromatography
Procedure:
-
Preparation of the Column:
-
Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or a low-polarity DCM/hexane mixture).
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Adsorb the crude product onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried powder onto the top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% DCM and gradually increasing the percentage of methanol.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound. The purity can be assessed by HPLC, NMR, and Mass Spectrometry.[2]
-
Characterization Data
The following table presents representative characterization data for a synthesized deoxycholic acid-amino alcohol conjugate as reported in the literature. This data is crucial for confirming the identity and purity of the final product.
| Characterization Method | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 4.01-1.0 (m, 1H), 3.73-3.64 (m, 2H), 2.85-2.74 (m, 1H), 1.89-0.98 (m, 31H), 0.93 (s, 3H), 0.71 (s, 3H), 0.70 (s, 3H) | [8] |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 172.2, 73.4, 71.9, 49.5, 48.2, 47.3, 47.2, 46.5, 36.2, 36.0, 35.2, 34.1, 33.7, 33.5, 31.1, 30.9, 30.7, 30.2, 30.1, 29.7, 28.9, 27.5, 27.4, 27.1, 26.1, 25.5, 25.4, 23.7, 23.0, 17.2, 12.7 | [8] |
| FT-IR (ATR), cm⁻¹ | 3328, 2925, 1710, 1451, 1372, 1210, 1043, 648 | [8] |
| ESI-MS [M+Na]⁺ | Calculated for C₂₉H₅₁NNaO₄: 512.371; Found: 512.525 | [8] |
| Melting Point (°C) | 128 | [8] |
| Yield (%) | 80 | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a high-purity this compound.
Caption: General workflow for this compound synthesis and purification.
Cellular Uptake and Signaling Pathway
This diagram conceptualizes the cellular uptake of a this compound-drug conjugate and its potential mechanism of action, particularly in the context of targeted drug delivery to hepatocytes. Bile acid transporters on the cell surface recognize the deoxycholic acid moiety, facilitating cellular entry.
Caption: Cellular uptake pathway for a this compound-drug conjugate.
References
- 1. Deoxycholic acid modulates cell death signaling through changes in mitochondrial membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 3. Deoxycholic acid inhibits pacemaker currents by activating ATP-dependent K+ channels through prostaglandin E2 in interstitial cells of Cajal from the murine small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fahmylab.yale.edu [fahmylab.yale.edu]
- 5. In Vitro Investigation of Self-Assembled Nanoparticles Based on Hyaluronic Acid-Deoxycholic Acid Conjugates for Controlled Release Doxorubicin: Effect of Degree of Substitution of Deoxycholic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pectin-deoxycholic acid conjugate for targeted delivery of anticancer drugs in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. WO2011075701A2 - Methods for the purification of deoxycholic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solubilizing Membrane Proteins with DDM/CHS
Harnessing the Power of Dodecyl-Maltoside and Cholesteryl Hemisuccinate for Membrane Protein Solubilization and Stabilization
Introduction
Integral membrane proteins (IMPs) are critical components of cellular function, playing vital roles in signal transduction, transport, and energy conversion.[1][] Constituting approximately 30% of the proteins encoded by the human genome, they are the targets of over half of all modern drugs.[][3][4] However, their hydrophobic nature presents significant challenges for extraction, purification, and structural studies, as they require a membrane-mimicking environment to maintain their native conformation and function.[1][3][5]
Detergents are amphipathic molecules essential for solubilizing membrane proteins by replacing the native lipid bilayer and forming protein-detergent mixed micelles. Among the various detergents available, n-dodecyl-β-D-maltoside (DDM) has emerged as a gold standard, particularly for structural and functional studies of membrane proteins like G protein-coupled receptors (GPCRs).[6][7][8] DDM is a non-ionic detergent known for its gentle nature and low critical micelle concentration (CMC), which makes it effective at preserving the structural integrity of sensitive proteins.
For many membrane proteins, especially those originating from cholesterol-rich mammalian cell membranes, DDM alone is insufficient to maintain stability and functionality. The addition of cholesteryl hemisuccinate (CHS), a cholesterol analog, has been shown to be crucial for stabilizing these proteins.[3][6] The combination of DDM and CHS creates a more native-like environment, promoting protein stability and activity.[3][6] This mixture, often referred to as DDM/CHS, has been instrumental in the successful purification and characterization of numerous challenging membrane proteins.[3][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of DDM/CHS for the solubilization of membrane proteins.
Mechanism of Action
The solubilization of membrane proteins by DDM/CHS is a multi-step process that involves the disruption of the lipid bilayer and the formation of stable protein-detergent-cholesterol mixed micelles.
-
Membrane Partitioning : DDM monomers insert into the lipid bilayer of the cell membrane.
-
Lipid-Detergent Micelle Formation : As the concentration of DDM increases, it begins to form mixed micelles with the membrane lipids.
-
Protein Extraction : At or above the critical micelle concentration (CMC), the lipid bilayer is sufficiently disrupted, and the membrane protein is extracted into mixed micelles composed of DDM, CHS, and residual native lipids.
-
Stabilization : CHS incorporates into the DDM micelles, creating a more rigid and native-like environment that helps to stabilize the transmembrane domains of the protein.[3] This is particularly important for proteins that have specific cholesterol binding sites or are sensitive to the fluidity of their surrounding environment.[3]
Caption: Mechanism of membrane protein solubilization by DDM/CHS.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for DDM and CHS, as well as typical working concentrations for membrane protein solubilization.
Table 1: Properties of DDM and CHS
| Parameter | n-dodecyl-β-D-maltoside (DDM) | Cholesteryl Hemisuccinate (CHS) |
| Molecular Weight | 510.62 g/mol | 486.7 g/mol |
| Critical Micelle Concentration (CMC) | ~0.15 mM (~0.009% w/v)[7] | Not applicable (low aqueous solubility)[9] |
| Aggregation Number | ~140 | Not applicable |
| Micelle Molecular Weight | ~71,500 Da | Not applicable |
Table 2: Recommended Concentration Ranges for Solubilization and Purification
| Step | DDM Concentration (% w/v) | CHS Concentration (% w/v) | DDM:CHS Ratio (w/w) | Notes |
| Initial Solubilization | 1.0 - 2.0[7] | 0.2 - 0.5[6] | 4:1 to 5:1[9] | High concentrations are used to effectively disrupt the membrane.[7] |
| Purification (e.g., Chromatography) | 0.01 - 0.05[7] | 0.002 - 0.0125[6] | 4:1 to 5:1 | Concentrations are typically kept at 1-2 times the CMC to maintain protein solubility.[7] |
| Functional/Structural Studies | Variable (optimization required) | Variable (optimization required) | 4:1 to 5:1 | The lowest possible concentration that maintains stability and activity is ideal. |
Experimental Protocols
Protocol 1: Preparation of DDM/CHS Stock Solution
Due to the low aqueous solubility of CHS, a specific protocol is required to prepare a homogenous DDM/CHS stock solution.[9]
Materials:
-
n-dodecyl-β-D-maltoside (DDM)
-
Cholesteryl Hemisuccinate (CHS)
-
Base buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Glass vial
-
Magnetic stirrer and stir bar
-
Water bath sonicator
Procedure:
-
Weigh out the desired amounts of DDM and CHS to achieve the target ratio (e.g., 10% DDM and 2% CHS for a 5:1 w/w ratio).[9]
-
Add the DDM and CHS to a glass vial.
-
Add the appropriate volume of base buffer to reach the final desired concentration.
-
Add a small magnetic stir bar to the vial.
-
Heat the mixture gently (e.g., to 37-50°C) while stirring continuously.
-
Sonicate the mixture in a water bath sonicator for several minutes until the solution becomes clear and homogenous.[9] This may require repeated cycles of heating, stirring, and sonication.
-
Visually inspect the solution for any undissolved particles. If present, continue sonication and heating until fully dissolved.
-
The stock solution can be stored at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Protocol 2: General Membrane Protein Solubilization
This protocol provides a general workflow for the solubilization of a target membrane protein from isolated cell membranes. Optimization of several parameters is crucial for success.
Caption: General workflow for membrane protein solubilization.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)[7]
-
DDM/CHS stock solution (from Protocol 1)
-
Protease inhibitors
-
Microcentrifuge tubes or larger centrifuge tubes
-
End-over-end rotator or magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Membrane Preparation : Isolate cell membranes expressing the target protein using standard cell lysis and ultracentrifugation protocols.[7]
-
Resuspend Membranes : Resuspend the membrane pellet in ice-cold solubilization buffer containing protease inhibitors to a final protein concentration of 1-10 mg/mL.[][10]
-
Detergent Addition : Add the DDM/CHS stock solution dropwise to the resuspended membranes while gently stirring to achieve a final concentration of 1-2% DDM and 0.2-0.5% CHS.[6][7]
-
Incubation : Incubate the mixture at 4°C for 1-2 hours with gentle end-over-end rotation.[7]
-
Clarification : Centrifuge the mixture at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet any insoluble material.[3]
-
Collect Supernatant : Carefully collect the supernatant, which contains the solubilized membrane protein.
-
Analysis : Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting to assess solubilization efficiency.
Protocol 3: Optimization of Solubilization Conditions
The optimal conditions for solubilization are protein-dependent and require empirical determination.[7] The following parameters should be screened to maximize the yield of active, stable protein.
-
Detergent Concentration : Test a range of DDM/CHS concentrations, keeping the ratio constant.
-
Protein-to-Detergent Ratio : Vary the concentration of the membrane preparation while keeping the detergent concentration fixed.[10]
-
Incubation Time : Test different incubation times (e.g., 30 minutes to 4 hours).
-
pH and Ionic Strength : Screen different pH values and salt concentrations (e.g., 150-500 mM NaCl) in the solubilization buffer.[10][7]
-
Additives : Consider the inclusion of other additives such as glycerol (10-20%) for cryoprotection and stability, or specific phospholipids that may be important for the protein's function.[7]
Assessing Solubilization Success and Protein Stability
Several techniques can be used to evaluate the effectiveness of the solubilization protocol and the stability of the solubilized protein:
-
SDS-PAGE and Western Blotting : To determine the percentage of the target protein that has been solubilized.
-
Fluorescence Size-Exclusion Chromatography (FSEC) : For a rapid assessment of protein homogeneity and aggregation state.[5]
-
Thermal Shift Assay (e.g., using CPM dye) : To assess the thermostability of the protein in the DDM/CHS micelles.[5]
-
Ligand Binding Assays : To confirm that the solubilized protein retains its functional activity.[5]
-
Analytical Ultracentrifugation : To obtain detailed information on the oligomeric state and homogeneity of the protein-detergent complex.[11]
By systematically applying these protocols and optimization strategies, researchers can effectively solubilize and stabilize membrane proteins using DDM/CHS, paving the way for successful downstream applications such as purification, functional characterization, and structural determination.
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR Solubilization and Quality Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Protein Extraction Using Mild Detergents
Introduction
These application notes provide a comprehensive guide for the extraction of proteins from mammalian cells using a mild, non-denaturing detergent-based lysis protocol. The term "DLAC detergent" as specified in the query does not correspond to a known commercially available detergent for protein extraction. It is presumed to be a typographical error. Therefore, this document presents a general protocol that can be adapted for use with various common mild detergents. The selection of the appropriate detergent is critical for maximizing protein yield and preserving protein structure and function, which is essential for downstream applications such as immunoprecipitation, enzyme assays, and western blotting.
Detergents are amphipathic molecules that are crucial for solubilizing membrane proteins by disrupting the lipid bilayer of the cell membrane.[1][2] They are classified based on the nature of their hydrophilic head group: anionic, cationic, zwitterionic, or non-ionic.[2] Non-ionic and zwitterionic detergents are generally considered mild and non-denaturing, as they disrupt lipid-lipid and lipid-protein interactions without significantly altering protein structure.[3][4] In contrast, ionic detergents like SDS are strong solubilizing agents that denature proteins by disrupting protein-protein interactions.[1][2]
This protocol will focus on the use of a generic mild detergent. A comparative table of commonly used detergents is provided to assist researchers in selecting the optimal detergent for their specific application.
Data Presentation: Comparison of Common Laboratory Detergents
The selection of a detergent for protein extraction is a critical step and is dependent on the specific protein of interest and the downstream application. The following table summarizes the key properties of several common detergents used for protein extraction.
| Detergent | Type | Chemical Name | Critical Micelle Concentration (CMC) | Typical Working Concentration | Key Features & Applications |
| Triton™ X-100 | Non-ionic | Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether | 0.24 mM | 0.1-1.0% (v/v) | Mild, non-denaturing. Good for solubilizing membrane proteins while preserving their native structure. Commonly used in immunoassays.[1] |
| NP-40 (Tergitol) | Non-ionic | Nonylphenyl-polyethylene glycol | 0.29 mM | 0.1-1.0% (v/v) | Similar to Triton™ X-100. Effective at disrupting lipid-lipid and lipid-protein interactions.[3] |
| CHAPS | Zwitterionic | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | 4-8 mM | 0.5-1.0% (w/v) | Mild and non-denaturing. Useful for solubilizing membrane proteins while maintaining their functionality. Ideal for 2D electrophoresis.[4] |
| SDS | Anionic | Sodium dodecyl sulfate | 7-10 mM | 0.1-4.0% (w/v) | Strong, denaturing detergent. Disrupts most non-covalent interactions in proteins. Primarily used in SDS-PAGE.[1][2] |
| Tween® 20 | Non-ionic | Polysorbate 20 | 0.059 mM | 0.01-0.1% (v/v) | Very mild detergent. Often used as a blocking agent in immunoassays and as a wash buffer additive to reduce non-specific binding.[1] |
Experimental Protocols
Protocol 1: Protein Extraction from Cultured Mammalian Cells using a Mild Detergent
This protocol describes the general steps for lysing cultured mammalian cells to extract total cellular protein.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (see composition below)
-
Protease Inhibitor Cocktail (100X stock)
-
Phosphatase Inhibitor Cocktail (100X stock, optional)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Lysis Buffer Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% (v/v or w/v) Mild Detergent (e.g., Triton™ X-100, NP-40, or CHAPS)
-
Just before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (if required).
Procedure:
-
Cell Culture Preparation: Grow mammalian cells to the desired confluency (typically 80-90%) in a culture dish.
-
Cell Washing:
-
Aspirate the culture medium from the dish.
-
Wash the cells once with ice-cold PBS to remove any remaining medium.
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Add an appropriate volume of ice-cold Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).
-
Using a cell scraper, gently scrape the cells off the surface of the dish in the presence of the Lysis Buffer.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation:
-
Incubate the lysate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.
-
-
Storage:
-
The protein extract can be used immediately for downstream applications or stored at -80°C for long-term use.
-
Visualizations
Experimental Workflow for Protein Extraction
Caption: A general workflow for the extraction of proteins from cultured cells.
MAPK/ERK Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Solubilizing G-Protein Coupled Receptors (GPCRs) using Maltoside-Based Detergents
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-Protein Coupled Receptors (GPCRs) represent the largest family of integral membrane proteins and are the targets of a significant portion of modern therapeutic drugs. The study of their structure and function is paramount for drug discovery and understanding cellular signaling. A critical initial step in their biochemical and structural characterization is the extraction, or solubilization, from the native cell membrane. This process requires the use of detergents to disrupt the lipid bilayer and create a stable, soluble protein-detergent complex.
This document provides detailed application notes and protocols for the solubilization of GPCRs, with a focus on maltoside-based detergents. While the user inquired specifically about dodecyl-β-D-maltoside-N,N-dimethyldodecylamine oxide (DLAC), a mixed micellar detergent, specific literature and established protocols for its use in GPCR solubilization are not widely available. Therefore, these notes will focus on the closely related and extensively documented detergent, n-dodecyl-β-D-maltopyranoside (DDM) . The principles and protocols outlined for DDM can serve as a strong starting point for optimizing GPCR solubilization with other maltoside-based detergents like this compound, bearing in mind that empirical determination of optimal conditions is always necessary.
Principles of GPCR Solubilization with Detergents
The successful solubilization of a GPCR aims to extract the receptor from the lipid membrane while preserving its native conformation and function. Detergents are amphipathic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC) , self-assemble into micelles.[1] These micelles can encapsulate the hydrophobic transmembrane domains of GPCRs, shielding them from the aqueous environment and rendering the protein soluble.
The choice of detergent and its concentration are critical factors. A detergent that is too harsh can lead to denaturation and loss of function, while one that is too mild may not efficiently solubilize the receptor. Non-ionic detergents, such as DDM, are generally considered mild and are often the first choice for solubilizing sensitive membrane proteins like GPCRs.[2]
Data Presentation: Properties of DDM and Related Detergents
The following table summarizes key properties of DDM and provides a comparison with other commonly used detergents for context. This information is crucial for designing solubilization experiments.
| Property | n-dodecyl-β-D-maltopyranoside (DDM) | Lauryl Maltose Neopentyl Glycol (LMNG) | Octyl-β-D-glucopyranoside (OG) |
| Chemical Formula | C₂₄H₄₆O₁₁ | C₃₅H₆₈O₁₂ | C₁₄H₂₈O₆ |
| Molecular Weight ( g/mol ) | 510.6 | 692.9 | 292.4 |
| Critical Micelle Concentration (CMC) | ~0.15 mM (~0.0077% w/v) | ~0.01 mM (~0.0007% w/v) | ~20 mM (~0.58% w/v) |
| Aggregation Number | ~140 | ~100-120 | ~27-100 |
| Micelle Molecular Weight (kDa) | ~71.5 | ~70-85 | ~8-30 |
| Type | Non-ionic | Non-ionic | Non-ionic |
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Solubilization Conditions
This protocol describes a method for screening different detergent concentrations to determine the optimal conditions for solubilizing a target GPCR from cell membranes.
Materials:
-
Cell paste or purified membranes expressing the target GPCR
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffers: Lysis buffer containing varying concentrations of DDM (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v)
-
Microcentrifuge
-
Bradford or BCA protein assay reagents
-
SDS-PAGE reagents and Western blot apparatus
-
Antibody specific to the target GPCR
Procedure:
-
Membrane Preparation:
-
Thaw the cell paste on ice and resuspend in ice-cold Lysis Buffer.
-
Lyse the cells using a Dounce homogenizer, sonication, or high-pressure homogenization.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove nuclei and cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration.
-
-
Solubilization:
-
Aliquot the membrane suspension to different tubes.
-
Add an equal volume of the 2x concentrated Solubilization Buffers to achieve the final desired DDM concentrations. The final membrane protein concentration should be between 1-10 mg/mL.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
-
Clarification:
-
Centrifuge the samples at 100,000 x g for 45-60 minutes at 4°C to pellet the insoluble material.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the solubilized membrane proteins.
-
Determine the protein concentration of the supernatant.
-
Analyze the solubilized fractions by SDS-PAGE and Western blotting using an antibody against the target GPCR to assess the solubilization efficiency at different detergent concentrations.
-
Protocol 2: Large-Scale GPCR Solubilization and Purification
This protocol outlines a general procedure for the large-scale solubilization and subsequent purification of a His-tagged GPCR.
Materials:
-
Large-scale preparation of membranes expressing the His-tagged GPCR
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% (w/v) DDM, protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 40 mM imidazole, 0.02% (w/v) DDM
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 250 mM imidazole, 0.02% (w/v) DDM
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Stir gently on a magnetic stirrer at 4°C for 2 hours.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
-
Affinity Chromatography:
-
Incubate the clarified supernatant with pre-equilibrated Ni-NTA resin for 2-4 hours at 4°C with gentle rotation.
-
Load the resin-supernatant slurry onto a chromatography column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged GPCR with 5-10 column volumes of Elution Buffer.
-
-
Quality Control:
-
Analyze the eluted fractions by SDS-PAGE to check for purity.
-
Confirm the identity of the purified protein by Western blotting or mass spectrometry.
-
Assess the monodispersity and oligomeric state of the purified GPCR by size-exclusion chromatography (SEC).
-
Mandatory Visualizations
GPCR Signaling Pathway
The following diagram illustrates a generalized Gs-coupled GPCR signaling pathway, a common pathway for many GPCRs.
Caption: A simplified diagram of the Gs-coupled GPCR signaling cascade.
Experimental Workflow for GPCR Solubilization
This diagram outlines the key steps in the experimental workflow for solubilizing and purifying a GPCR.
Caption: A flowchart of the major steps in GPCR solubilization and purification.
Concluding Remarks
The solubilization of GPCRs is a challenging but essential step for their detailed characterization. While the provided protocols focus on the well-established detergent DDM, the underlying principles are broadly applicable to other maltoside-based detergents. Researchers interested in using novel detergents like this compound should use these guidelines as a foundation for their own empirical optimization. Key parameters to consider for optimization include detergent concentration, the detergent-to-protein ratio, buffer composition (pH, ionic strength), temperature, and incubation time. Subsequent functional assays, such as ligand binding assays, are crucial to confirm that the solubilized receptor remains in its active conformation.
References
Deep Learning Unravels Antibody-Antigen Interactions: A Guide to DLAC Applications in Structural Biology
For Immediate Release
Palo Alto, CA – December 8, 2025 – The application of deep learning to antibody-antigen complex (DLAC) analysis is rapidly advancing the fields of structural biology, drug discovery, and therapeutic development. By leveraging sophisticated neural networks, researchers can now predict and analyze the intricate interactions between antibodies and their target antigens with unprecedented speed and accuracy. These computational methods are significantly reducing the time and cost associated with traditional experimental approaches, paving the way for the accelerated design of novel biologics.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the power of this compound in their work. It includes a summary of quantitative data from key studies, detailed experimental protocols for prominent this compound-related methodologies, and visualizations of the underlying workflows.
Core Applications of this compound in Structural Biology
Deep learning models are being employed in a variety of applications to elucidate the structural basis of antibody-antigen recognition:
-
Structure-Based Virtual Screening: this compound frameworks, such as DLAB (Deep Learning for Antibody-Antigen Complex), can virtually screen large libraries of antibody candidates against a specific antigen to identify potential binders. This in-silico approach significantly narrows down the number of candidates for experimental validation.[1][2][3][4][5][6][7]
-
Improved Docking Pose Ranking: Deep learning models can rescore and rank the outputs of traditional docking programs like ZDOCK, improving the accuracy of predicted antibody-antigen complex structures. By learning the features of near-native poses, these models can better distinguish correct binding orientations from incorrect ones.[4][5][6]
-
Epitope and Paratope Prediction: this compound methods contribute to the identification of the specific residues on the antigen (epitope) and antibody (paratope) that are involved in the binding interaction. This information is critical for understanding the mechanism of action and for guiding antibody engineering efforts.
-
Affinity Prediction: While still an area of active research, deep learning models are being developed to predict the binding affinity of antibody-antigen pairs, a crucial parameter for therapeutic efficacy.
Quantitative Data Summary
The performance of this compound and related methods has been evaluated in several studies. The following tables summarize key quantitative data, offering a comparative overview of their capabilities.
| Method | Application | Success Rate / Performance Metric | Reference |
| DLAB-Re | Docking Pose Reranking | Identifies pairings with a near-native pose (fnat > 0.5) in the top ten for 84% of cases. | [4] |
| DLAB-VS + ZDock | Virtual Screening | Ranks 8 out of 19 binding antibodies in the top ten against a set of 300 decoys for the SARS-CoV RBD epitope. | [8] |
| AlphaFold-Multimer (v2.2) | Antibody-Antigen Complex Prediction | ~20% success rate for near-native modeling. | [9] |
| AlphaFold-Multimer (v2.3) | Antibody-Antigen Complex Prediction | Over 30% success rate for near-native modeling. With increased sampling, the success rate can reach approximately 50%. | [9] |
| HADDOCK3 | Information-Driven Docking | Outperforms ZDOCK baseline in generating high-quality models with reduced sampling when using ML-generated structures and epitope/paratope information. | [10] |
| ZDOCK (on crystal structures) | Rigid-Body Docking | Yielded high-quality docking poses (fnat > 0.5) in the top ten for 93% of pairings. | [8] |
| ZDOCK (on model structures) | Rigid-Body Docking | Created a pose with fnat > 0.5 in the top ten for only 48% of pairings. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related tools.
Protocol 1: Virtual Screening of Antibody Libraries using the DLAB Pipeline
This protocol outlines the steps for using the DLAB framework for virtual screening of antibody candidates against a target antigen.
1. Installation and Setup:
- Install the necessary dependencies for the DLAB pipeline, including libmolgrid, ZDOCK, and required Python packages. Detailed instructions can be found in the DLAB GitHub repository.[11]
- Ensure a GPU with CUDA is available for the deep learning components of the pipeline.[11]
2. Data Preparation:
- Prepare the 3D structures of the antigen and the antibody candidates in PDB format.
- Use the mark_sur script from the ZDOCK package to prepare the input structures.[11][12]
- (Optional) To focus the docking on a specific interaction site, block atoms outside of this region by modifying the PDB files as described in the ZDOCK documentation.[11][12]
- Create a CSV file listing all the antibody-antigen pairings to be investigated.[11][12]
3. Docking and Feature Generation:
- Execute the data_prep_pipeline.py script from the DLAB package. This script runs ZDOCK to generate docking poses and then creates .types files, which are used as input for the deep learning model.[11]
- Configure the pipeline using a YAML configuration file (data_prep_config.yaml) to specify input paths and other parameters.[11][12]
4. DLAB Rescoring and Virtual Screening:
- Run the main DLAB script (dlab_re_vs_pipeline.py) on a GPU-enabled machine.[11]
- This script performs two main tasks:
- DLAB-Re: A convolutional neural network (CNN) that rescores the docking poses generated by ZDOCK to predict the fraction of native contacts (fnat).[3][4][5]
- DLAB-VS: A binder/non-binder classifier that uses an ensemble of CNNs to provide a virtual screening score for each antibody-antigen pair.[3]
- The DLAB pipeline is configured through another YAML file (dlab_config.yaml), where the user can specify the models to use and the input/output locations.[11]
5. Analysis of Results:
- The output will be a ranked list of antibody candidates based on their DLAB-VS scores.
- For an improved performance metric ("DLAB-VS+ZDock"), the DLAB-VS and ZDock scores can be combined by min-max scaling each score for the target antigen and then averaging them.[12]
Protocol 2: Information-Driven Docking of Antibody-Antigen Complexes using HADDOCK3
This protocol describes how to perform antibody-antigen docking using HADDOCK3, incorporating information about the binding interface.
1. PDB File Preparation:
- Obtain the PDB structures for the antibody and the antigen. For unbound docking, use the structures of the individual proteins.
- Antibodies consist of a heavy (H) and a light (L) chain. For HADDOCK, these need to be treated as a single entity. Use tools like pdb-tools to merge the chains into a single PDB file with a unique chain ID and renumbered residues.[1]
- Clean the PDB files by removing heteroatoms (e.g., water molecules) and selecting the desired chains.[1]
2. Defining Interaction Restraints:
- Paratope Definition: Identify the Complementarity Determining Regions (CDRs) of the antibody, which form the paratope. This can be done using bioinformatics tools or based on existing knowledge. These residues will be defined as "active" residues for the antibody.[13]
- Epitope Definition:
- Known Epitope: If the epitope on the antigen is known (e.g., from experimental data), define these residues as "active" for the antigen.[13]
- Ab-initio Docking: If the epitope is unknown, all surface-accessible residues of the antigen can be defined as "passive". HADDOCK will then sample the entire surface.[13]
- Generate an ambiguous interaction restraints (.tbl) file using the haddock3-restraints tool. This file guides the docking by specifying which residues should be at the interface.[13]
3. HADDOCK3 Docking Run:
- Create a HADDOCK3 configuration file (.cfg) that defines the docking workflow. This includes specifying the input PDB files, the restraints file, and the different stages of the docking protocol (rigid body docking, semi-flexible refinement, and final refinement/analysis).
- For a faster protocol, especially when good interface information is available, the number of models generated at each stage can be reduced.[10]
- Execute the HADDOCK3 run from the command line.
4. Analysis of Docking Results:
- HADDOCK3 will output a series of clusters of docked structures, ranked by a HADDOCK score.
- Analyze the top-ranking clusters to identify the most likely binding poses. This can involve visualizing the structures and examining the interface contacts.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows in this compound-based structural biology studies.
Caption: Workflow for virtual screening using the DLAB pipeline.
Caption: Workflow for information-driven antibody-antigen docking with HADDOCK3.
Conclusion
This compound methodologies are poised to become indispensable tools in structural biology and drug development. By providing rapid and accurate predictions of antibody-antigen interactions, these deep learning approaches are accelerating the design-build-test cycle of therapeutic antibody engineering. As more structural data becomes available and algorithms continue to improve, the predictive power and applicability of this compound are expected to expand even further, heralding a new era of computationally-driven biologics discovery.
References
- 1. Antibody-antigen modelling tutorial using a local version of HADDOCK3 – Bonvin Lab [bonvinlab.org]
- 2. Nanobody-antigen modelling tutorial using a local version of HADDOCK3 – Bonvin Lab [bonvinlab.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Format of the input data files | David Reich Lab [reich.hms.harvard.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. Evaluation of AlphaFold antibody–antigen modeling with implications for improving predictive accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. GitHub - oxpig/dlab-public: Code for the paper "DLAB - Deep learning methods for structure-basedvirtual screening of antibodies" [github.com]
- 12. GitHub - con-schneider/dlab-public: Code for the paper "DLAB - Deep learning methods for structure-basedvirtual screening of antibodies" [github.com]
- 13. Antibody-antigen docking - HADDOCK3 User Manual [bonvinlab.org]
Revolutionizing Protein Refolding: High-Efficiency In-Vitro Recovery with Dye-Ligand Affinity Chromatography (DLAC)
For researchers, scientists, and drug development professionals, the challenge of refolding denatured proteins expressed as inclusion bodies is a significant bottleneck. Traditional methods like dilution and dialysis often result in low yields due to protein aggregation. Dye-Ligand Affinity Chromatography (DLAC) emerges as a powerful column-based strategy, offering a robust and efficient alternative for obtaining correctly folded, biologically active proteins. This technique not only simplifies the refolding process but also significantly enhances protein concentration without compromising the yield.
Dye-Ligand Affinity Chromatography (this compound) is a column-based chromatographic technique that facilitates protein refolding by providing a solid support for the unfolded protein to bind, thus preventing aggregation while the denaturant is removed. This method allows for a controlled and efficient refolding process, leading to higher recovery of active proteins. A key advantage of this compound is the ability to process proteins at higher concentrations compared to traditional dilution methods.[1]
Principle of this compound-based Protein Refolding
The principle of this compound for protein refolding involves the use of a dye-ligand, such as Cibacron Blue F3GA, immobilized on a macroporous support matrix like chitosan-silica.[1] The denatured protein, solubilized from inclusion bodies using a chaotropic agent like urea, is loaded onto the this compound column. The unfolded protein binds to the dye-ligand. The denaturant is then washed away, creating a favorable environment for the protein to refold on the column. Finally, the refolded, active protein is eluted from the column. This on-column refolding minimizes protein aggregation, a common issue in dilution-based methods.[1]
Caption: Workflow of this compound-based protein refolding.
Advantages of this compound over Traditional Methods
This compound presents several advantages over conventional refolding techniques such as dilution and dialysis. The primary benefit is the significant increase in final protein concentration. One study demonstrated that the protein concentration during chromatographic refolding with this compound increased by a factor of 20 without reducing the yield compared to dilution refolding.[1] This is a critical advantage for downstream applications that require concentrated protein solutions. Furthermore, by immobilizing the protein on a solid support, this compound minimizes intermolecular interactions that lead to aggregation, a major cause of low recovery yields in other methods.[2]
Quantitative Data Summary
The following table summarizes the comparative performance of this compound and dilution methods for protein refolding, highlighting the key advantages of the this compound approach.
| Parameter | This compound Method | Dilution Method | Reference |
| Protein Concentration | Increased by a factor of 20 | Standard (often requires subsequent concentration steps) | [1] |
| Refolding Yield | Comparable to dilution method | Variable, often low due to aggregation | [1] |
| Process Scalability | High, suitable for larger volumes | Limited by the need for large buffer volumes | [3] |
| Aggregation Prevention | High, due to on-column refolding | Prone to aggregation upon denaturant removal | [2] |
Experimental Protocols
Preparation of this compound Column
This protocol describes the preparation of a Dye-Ligand Affinity Chromatography column using Cibacron Blue F3GA immobilized on a chitosan-silica macroporous biomaterial.[1]
Materials:
-
Chitosan-silica (CS-silica) biomaterial
-
Cibacron Blue F3GA (CBF)
-
Sodium carbonate solution
-
Sodium chloride solution
-
Chromatography column
Procedure:
-
Prepare the chitosan-silica (CS-silica) biomaterial with a macroporous surface to be used as the supporting matrix.
-
Covalently immobilize the dye-ligand Cibacron Blue F3GA (CBF) onto the CS-silica biomaterial. This is achieved through the reactivity of the NH2 groups on the CS-silica.
-
Pack the CBF-CS-silica adsorbent into a suitable chromatography column.
-
Equilibrate the column with the appropriate binding buffer.
This compound-based Refolding of Catalase
This protocol details the refolding of denatured catalase using the prepared this compound column.[1]
Materials:
-
Purified Catalase
-
Urea (6 mol/L)
-
This compound column (prepared as described above)
-
Binding Buffer
-
Wash Buffer
-
Elution Buffer
-
Spectrophotometer for activity assay
-
Fluorometer for tryptophan fluorescence measurement
Procedure:
-
Denaturation: Denature the catalase by dissolving it in 6 mol/L urea.
-
Loading: Load the denatured catalase solution onto the equilibrated this compound column.
-
Washing: Wash the column extensively with a wash buffer (without urea) to rapidly remove the denaturant.
-
Refolding: Allow the protein to refold on the column. The refolding process is facilitated by the adsorption of the protein to the CBF-CS-silica matrix.
-
Elution: Elute the refolded catalase from the column using an appropriate elution buffer. The elution conditions should be optimized by measuring the tryptophan fluorescence and activity of the eluted fractions.
-
Activity Assay: Measure the enzymatic activity of the refolded catalase to determine the refolding efficiency.
-
Analysis: Compare the refolding performance (yield and concentration) with a standard dilution refolding method.
Caption: Step-by-step experimental workflow for this compound.
Logical Relationship of Factors in Protein Refolding
Successful protein refolding is a delicate balance between competing pathways: correct folding and aggregation. The this compound method favorably shifts this balance towards the desired outcome.
Caption: this compound shifts the balance towards correct folding.
Conclusion
Dye-Ligand Affinity Chromatography offers a superior method for in-vitro protein refolding, addressing the critical challenges of aggregation and low concentration associated with traditional techniques. By providing a solid-phase support for refolding, this compound enables the efficient recovery of biologically active proteins at higher concentrations, making it an invaluable tool for academic research and industrial drug development. The detailed protocols and comparative data presented here provide a solid foundation for the implementation of this powerful technology.
References
- 1. Novel column-based protein refolding strategy using dye-ligand affinity chromatography based on macroporous biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabonline.in [jabonline.in]
Application Notes and Protocols for Liposome Preparation using DLAC (1,2-Dilauroyl-sn-glycero-3-phosphocholine) Detergent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a zwitterionic phospholipid that can act as a detergent, in the preparation of liposomes. The protocols detailed below focus on the widely used detergent dialysis method for producing small unilamellar vesicles (SUVs).
Introduction to DLPC in Liposome Preparation
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a synthetic phospholipid containing two lauric acid chains.[1][2][3][4] Its amphipathic nature allows it to function as a detergent, enabling the solubilization of lipids into mixed micelles. This property is harnessed in the detergent dialysis method to form uniform populations of unilamellar liposomes. This method is particularly advantageous when incorporating biologically active proteins into lipid bilayers or encapsulating nucleic acids, as it avoids the use of mechanical stress or harsh organic solvents.[5][6]
The fundamental principle of the detergent dialysis method involves three main stages:
-
Solubilization: Lipids are solubilized by the detergent (DLPC) at a concentration significantly above its critical micelle concentration (CMC), leading to the formation of lipid-detergent mixed micelles.[2][5]
-
Detergent Removal: The detergent is gradually removed from the mixed micelle solution, typically through dialysis.[5][6]
-
Vesicle Formation: As the detergent concentration decreases, the mixed micelles become progressively richer in lipids, eventually leading to a spontaneous self-assembly into unilamellar vesicles. This transition is known as the micelle-to-vesicle transition (MVT).[2][5]
Quantitative Data for DLPC-Mediated Liposome Preparation
A clear understanding of the physicochemical properties of DLPC and the resulting liposomes is crucial for reproducible and optimized formulations.
| Parameter | Value | Reference |
| DLPC Properties | ||
| Molecular Weight | 621.8 g/mol | [1] |
| Critical Micelle Concentration (CMC) of a similar compound (1-dodecanoyl-sn-glycero-3-phosphocholine) | ~0.70 mM | [1] |
| Solubility in Ethanol | ~25 mg/mL | [1] |
| Liposome Characteristics | ||
| Typical Size Range (Detergent Dialysis) | 15 - 200 nm | [7] |
| Lamellarity | Predominantly unilamellar | [8] |
| Encapsulation Efficiency | 12 - 25% for aqueous phase | [8] |
Experimental Protocols
I. Determination of DLPC Critical Micelle Concentration (CMC)
Objective: To experimentally determine the CMC of DLPC, which is a critical parameter for designing the liposome preparation protocol. Various methods can be employed, including fluorescence spectroscopy, surface tension measurements, and conductivity measurements.[9][10][11]
A. Fluorescence Spectroscopy Method using a Hydrophobic Probe (e.g., Pyrene)
-
Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence spectrum.
-
Materials:
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Pyrene
-
Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1 mM.
-
Prepare a series of aqueous solutions of DLPC in the desired buffer with concentrations ranging from below to above the expected CMC (e.g., 0.01 mM to 5 mM).
-
To each DLPC solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid self-quenching. Ensure the final concentration of the organic solvent is minimal.
-
Incubate the solutions for a sufficient time to allow for equilibration.
-
Measure the fluorescence emission spectra of each sample (e.g., excitation at 334 nm, emission scan from 350 to 450 nm).
-
Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).
-
Plot the I1/I3 ratio as a function of the logarithm of the DLPC concentration.
-
The CMC is determined as the concentration at which a sharp change in the slope of the plot is observed.
-
II. Liposome Preparation by Detergent Dialysis using DLPC
Objective: To prepare small unilamellar vesicles (SUVs) using the detergent dialysis method with DLPC.
-
Materials:
-
Primary lipid(s) for liposome formation (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol)
-
1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) (e.g., 10-14 kDa)
-
Stir plate and stir bar
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid(s) and any lipophilic components to be encapsulated in the organic solvent in a round-bottom flask.[12]
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[12]
-
Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[12]
-
-
Solubilization to form Mixed Micelles:
-
Prepare a solution of DLPC in the hydration buffer at a concentration significantly above its CMC (e.g., 5-10 times the CMC).
-
Add the DLPC solution to the dried lipid film. The total lipid concentration and the lipid-to-detergent molar ratio are critical parameters to optimize. A typical starting point is a total lipid concentration of 10-20 mg/mL and a lipid:DLPC molar ratio between 1:2 and 1:5.[13]
-
Vortex or sonicate the mixture gently until the lipid film is completely dissolved and the solution becomes clear, indicating the formation of mixed micelles.
-
-
Detergent Removal by Dialysis:
-
Transfer the mixed micelle solution into a pre-soaked dialysis bag.
-
Place the dialysis bag in a large volume of the hydration buffer (e.g., 1000-fold the volume of the sample).
-
Stir the buffer gently at a constant temperature (the temperature should be above the phase transition temperature of the primary lipids).
-
Change the dialysis buffer frequently (e.g., every 2-3 hours for the first 12 hours, then every 12 hours) to ensure efficient removal of the detergent. The dialysis should be carried out for a total of 48-72 hours.
-
-
Liposome Characterization:
-
After dialysis, the resulting liposome suspension can be characterized for its size, polydispersity index (PDI), and lamellarity using techniques such as Dynamic Light Scattering (DLS) and Cryo-Transmission Electron Microscopy (Cryo-TEM).[13][14]
-
The encapsulation efficiency can be determined by separating the encapsulated from the unencapsulated material (e.g., using size exclusion chromatography) and quantifying the amount of encapsulated substance.
-
-
Visualization of Experimental Workflows
References
- 1. Interfacial properties and critical micelle concentration of lysophospholipids. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. liposomes.ca [liposomes.ca]
- 6. Preparation of Small Unilamellar Vesicle Liposomes Using Detergent Dialysis Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 162u Effect of Preparation Method on the Formation of Multilamellar Liposomes and Unilamellar Vesicles of Dilauroylphosphatidylcholine [skoge.folk.ntnu.no]
- 8. Preparation of unilamellar liposomes of intermediate size (0.1-0.2 mumol) by a combination of reverse phase evaporation and extrusion through polycarbonate membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) | MDPI [mdpi.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Reconstituting Ion Channels with N-dodecylamine Lactobionamide (DDLAC) Detergent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functional reconstitution of ion channels into artificial lipid bilayers is a cornerstone technique for elucidating their biophysical properties, pharmacology, and structure-function relationships. This process involves the extraction of the ion channel from its native membrane environment using a suitable detergent and its subsequent re-insertion into a well-defined lipid membrane, such as a liposome or a planar lipid bilayer. The choice of detergent is critical for maintaining the structural integrity and functional activity of the ion channel throughout this process.
N-dodecylamine lactobionamide (DDLAC) is a non-ionic detergent that has emerged as a valuable tool for the solubilization and stabilization of membrane proteins, including ion channels. Its gentle nature, attributed to its lactobionamide headgroup, helps to preserve the native conformation of sensitive proteins during purification and reconstitution. These application notes provide a comprehensive guide to the principles and protocols for reconstituting ion channels using Dthis compound detergent.
Data Presentation: Physicochemical Properties of Dthis compound and Common Components
A thorough understanding of the properties of the detergent and lipids is essential for successful reconstitution. The following tables summarize key quantitative data for Dthis compound and commonly used lipids.
| Parameter | Value | Reference |
| Dthis compound Properties | ||
| Full Chemical Name | N-dodecylamine lactobionamide | |
| Molecular Formula | C₂₄H₄₇NO₁₁ | |
| Molecular Weight | 525.6 g/mol | |
| Class | Non-ionic | |
| Critical Micelle Concentration (CMC) | 0.25 mM | |
| Aggregation Number | Data not available in search results | This value is detergent-specific and can be determined experimentally.[1][2][3] |
| Common Lipids for Reconstitution | ||
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 786.11 g/mol | [4] |
| 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) | 846.3 g/mol | |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) | 760.08 g/mol | |
| Escherichia coli Polar Lipids | Variable (mixture) | |
| Cholesterol | 386.65 g/mol |
Experimental Protocols
The following protocols provide a general framework for the reconstitution of ion channels using Dthis compound. Optimal conditions, such as detergent concentration and lipid-to-protein ratio, may need to be determined empirically for each specific ion channel.
Protocol 1: Solubilization of Ion Channels from Native Membranes or Expression Systems
Objective: To extract the ion channel of interest from its membrane environment using Dthis compound.
Materials:
-
Cell paste or membrane preparation containing the ion channel of interest
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 10% glycerol
-
Dthis compound stock solution (e.g., 10% w/v in water)
-
Protease inhibitor cocktail
-
Ultracentrifuge
Procedure:
-
Resuspend the cell paste or membrane preparation in ice-cold Solubilization Buffer containing protease inhibitors.
-
Determine the total protein concentration of the suspension.
-
Add Dthis compound from the stock solution to the desired final concentration. A good starting point is a concentration 2-5 times the CMC (0.5 - 1.25 mM). The optimal concentration should be determined empirically.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized material.
-
Carefully collect the supernatant containing the solubilized ion channel.
Protocol 2: Reconstitution of Solubilized Ion Channels into Liposomes
Objective: To incorporate the purified, Dthis compound-solubilized ion channel into pre-formed lipid vesicles (liposomes).
Materials:
-
Purified, Dthis compound-solubilized ion channel
-
Lipid mixture (e.g., a 3:1 ratio of DOPC:cholesterol) in chloroform
-
Reconstitution Buffer: 10 mM HEPES pH 7.4, 150 mM KCl
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing with appropriate molecular weight cutoff)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Liposome Preparation: a. In a round-bottom flask, create a thin film of the desired lipid mixture by evaporating the chloroform under a stream of nitrogen gas, followed by further drying under vacuum for at least 2 hours. b. Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs). c. For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm).
-
Reconstitution: a. Mix the purified, Dthis compound-solubilized ion channel with the prepared liposomes at a specific lipid-to-protein ratio (LPR). A starting LPR of 50:1 (w/w) is recommended, with optimization ranging from 10:1 to 200:1. b. Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles. c. Remove the Dthis compound detergent to induce the formation of proteoliposomes. This can be achieved by:
- Adsorption: Adding Bio-Beads and incubating at 4°C for several hours to overnight with gentle rocking.
- Dialysis: Dialyzing the mixture against a large volume of Reconstitution Buffer at 4°C for 24-48 hours with several buffer changes. d. Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours) and resuspend in the desired buffer for functional assays.
Mandatory Visualizations
Caption: Experimental workflow for ion channel reconstitution using Dthis compound detergent.
Caption: A generalized signaling pathway involving a reconstituted ion channel.
Conclusion
The use of Dthis compound detergent offers a promising avenue for the successful reconstitution of a wide range of ion channels, particularly those that are sensitive to harsher detergents. The protocols outlined in these application notes provide a solid foundation for researchers to develop and optimize their reconstitution strategies. By carefully controlling experimental parameters and leveraging the gentle properties of Dthis compound, scientists and drug development professionals can effectively study the intricate functions of ion channels in a controlled, artificial membrane environment. This, in turn, will facilitate a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. Analyzing the Physico-Chemical Parameters of Detergents and Detergent Mixtures [scirp.org]
- 2. Aggregation number - Wikipedia [en.wikipedia.org]
- 3. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Removal of DLAC from Protein Samples
Welcome to the technical support center for protein purification. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the non-ionic detergent DLAC (N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide) from protein samples. This compound is a detergent used for solubilizing membrane proteins and has a critical micelle concentration (CMC) of 1.3 mM.[1][2] Excess detergent can interfere with downstream applications such as mass spectrometry, immunoassays, and protein crystallization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed from my protein sample?
A1: this compound is a non-ionic detergent synthesized from lactobionic acid, commonly used to extract and solubilize membrane proteins.[1][2] While essential for maintaining protein solubility during purification, residual this compound can interfere with downstream analytical techniques. High concentrations of detergents can suppress ionization in mass spectrometry, hinder antibody-antigen binding in immunoassays, and prevent the formation of protein crystals.[3][4] Therefore, reducing the detergent concentration to a level that maintains protein stability without interfering with subsequent experiments is a critical step.
Q2: What are the key properties of this compound to consider when choosing a removal method?
A2: The most important property of this compound to consider is its Critical Micelle Concentration (CMC), which is 1.3 mM.[1][2] The CMC is the concentration at which detergent monomers aggregate to form micelles. Removal methods like dialysis and size exclusion chromatography are most effective at removing detergent monomers. Therefore, diluting the sample to below the CMC can improve the efficiency of these methods. As a non-ionic detergent, this compound does not have a net charge, which is a key consideration for ion-exchange chromatography.
Q3: Which method is best for removing this compound?
A3: The optimal method for removing this compound depends on several factors, including the properties of your protein of interest (e.g., size, stability, and concentration), the initial this compound concentration, the required final detergent concentration, and the downstream application. A decision-making workflow is provided below to guide your choice. Generally, for a non-ionic detergent with a relatively low CMC like this compound, methods such as hydrophobic interaction chromatography, specialized detergent removal resins, and protein precipitation are often effective.
Q4: Will I lose my protein during detergent removal?
A4: Protein loss is a potential risk with all detergent removal methods. The extent of protein loss can depend on the chosen method, the properties of your protein, and the degree of optimization. It is crucial to select a method that is gentle on your protein and to optimize the protocol to maximize protein recovery. We provide expected protein recovery rates for various methods in the quantitative data summary table.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Protein Recovery | Protein Precipitation: The removal of detergent can sometimes lead to the aggregation and precipitation of hydrophobic proteins that require the detergent for solubility. | - Add a small amount of a different, less interfering detergent to the final buffer to maintain protein solubility. - For precipitation methods, ensure the protein pellet is not over-dried, as this can make it difficult to redissolve. Use a minimal amount of a strong solubilizing agent compatible with your downstream workflow (e.g., 6M urea or 1% SDS for in-gel digestion). - Consider using a method that does not completely remove the detergent but rather reduces its concentration, such as dialysis against a buffer containing a low concentration of a compatible detergent. |
| Protein Binding to Removal Matrix: The protein may non-specifically bind to the detergent removal resin or chromatography matrix. | - Adjust the buffer conditions (e.g., pH, ionic strength) to minimize non-specific binding. - For ion-exchange chromatography, ensure the buffer pH is such that your protein and the resin have opposite charges. - For hydrophobic interaction chromatography, a step-wise or gradient elution with decreasing salt concentration can help to separate the protein from the detergent. | |
| Residual Detergent Detected in Downstream Analysis | High Initial Detergent Concentration: The chosen method may not be sufficient to remove a very high concentration of this compound. | - If possible, dilute the sample before starting the detergent removal process to bring the this compound concentration closer to its CMC. - Perform a second round of detergent removal using the same or a different method. |
| Inefficient Removal Method: The selected method may not be optimal for this compound. | - For detergents with low CMCs like this compound, methods that are effective at removing micelles, such as hydrophobic interaction chromatography or detergent-adsorbing resins, are often more efficient than dialysis alone.[5] | |
| Micelle Formation: At concentrations above the CMC (1.3 mM), this compound will form micelles, which are larger and more difficult to remove by methods that rely on size discrimination of monomers (e.g., dialysis with a small pore size). | - Dilute the sample to below the CMC before dialysis or size-exclusion chromatography. - Use a dialysis membrane with a molecular weight cut-off (MWCO) that is large enough to allow for the passage of this compound micelles, but small enough to retain your protein of interest. | |
| Protein Denaturation or Loss of Activity | Harsh Removal Conditions: Some methods, like protein precipitation with organic solvents, can denature proteins. | - If maintaining protein activity is crucial, opt for milder methods like dialysis, size exclusion chromatography, or hydrophobic interaction chromatography. - Ensure all steps are performed at the appropriate temperature to maintain protein stability. |
| Complete Removal of Stabilizing Detergent: Some proteins, particularly membrane proteins, require a certain amount of detergent to remain folded and active. | - Aim to reduce the detergent concentration rather than complete removal. This can be achieved by dialysis against a buffer containing a low concentration of this compound or a different, compatible detergent. |
Quantitative Data Summary
The following tables summarize the typical efficiencies of various detergent removal methods for common detergents. While specific data for this compound is limited, the data for other non-ionic detergents can provide a useful reference.
Table 1: Efficiency of Detergent Removal Using Affinity-Based Resins
| Detergent | Starting Concentration (%) | Detergent Removal (%) | Protein (BSA) Recovery (%) |
| Triton X-100 | 2 | >99 | 87 |
| NP-40 | 1 | >95 | 91 |
| Brij-35 | 1 | >99 | 97 |
| Tween-20 | 0.25 | >99 | 87 |
| Octyl glucoside | 5 | >99 | 90 |
| CHAPS | 3 | >99 | 90 |
| SDS | 2.5 | >99 | 95 |
| Data adapted from Thermo Fisher Scientific product literature for Pierce Detergent Removal Resin.[6] |
Table 2: General Comparison of Detergent Removal Methods
| Method | Principle | Typical Detergent Removal Efficiency | Typical Protein Recovery | Advantages | Disadvantages |
| Dialysis | Size-based separation of monomers | Moderate to High (for high CMC detergents) | High (>90%) | Gentle, simple setup | Time-consuming, inefficient for low CMC detergents |
| Size Exclusion Chromatography (SEC) | Size-based separation | High | High (>90%) | Fast, can be used for buffer exchange | Potential for sample dilution, may not separate protein from large micelles |
| Ion-Exchange Chromatography (IEX) | Charge-based separation | High (for non-ionic detergents) | Moderate to High (80-95%) | High capacity, can concentrate the protein | Protein must bind to the resin, requires optimization of buffer conditions |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity-based separation | High | Moderate to High (80-95%) | Effective for low CMC detergents, gentle conditions | Requires high salt concentrations for binding, which may need to be removed later |
| Protein Precipitation (Acetone/TCA) | Differential solubility | High | Moderate (70-90%) | Concentrates the protein, removes other contaminants | Can cause protein denaturation and aggregation, pellet can be difficult to resolubilize |
| Detergent Removal Resins | Affinity binding | Very High (>95%) | High (>90%) | Fast, efficient for a wide range of detergents | Can be expensive, potential for non-specific protein binding |
Experimental Protocols
Protocol 1: Detergent Removal by Acetone Precipitation
This method is effective for concentrating protein samples and removing detergents and other contaminants. However, it may cause protein denaturation.
Materials:
-
Protein sample containing this compound
-
Ice-cold acetone (-20°C)
-
Acetone-compatible microcentrifuge tubes
-
Microcentrifuge capable of reaching 13,000-15,000 x g
-
Resuspension buffer compatible with your downstream application
Procedure:
-
Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
-
Add four volumes of ice-cold (-20°C) acetone to the protein sample.
-
Vortex the mixture gently and incubate at -20°C for 1 hour.[1]
-
Centrifuge the tube at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]
-
Carefully decant the supernatant, which contains the acetone and the majority of the this compound. Be careful not to disturb the protein pellet.
-
Allow the pellet to air-dry for a short period (5-10 minutes) to evaporate the residual acetone. Do not over-dry the pellet, as it may become difficult to redissolve.
-
Resuspend the protein pellet in a suitable buffer for your downstream application. Gentle vortexing or pipetting may be required to fully redissolve the protein.
Protocol 2: Detergent Removal Using Size Exclusion Chromatography (SEC)
This method, also known as gel filtration, separates molecules based on their size. It is a gentle method that can also be used for buffer exchange.
Materials:
-
Protein sample containing this compound
-
Size exclusion chromatography column (e.g., a desalting column) with an appropriate molecular weight cut-off (MWCO) to separate your protein from this compound monomers and small micelles.
-
Chromatography system (e.g., FPLC or gravity flow setup)
-
Detergent-free buffer for equilibration and elution
Procedure:
-
Equilibrate the size exclusion column with at least 5 column volumes of the desired detergent-free buffer.[7]
-
If the concentration of this compound is significantly above its CMC (1.3 mM), consider diluting your sample with the equilibration buffer to promote micelle dissociation into monomers.
-
Apply the protein sample to the top of the column. The sample volume should typically be between 0.5% and 4% of the total column volume for high-resolution separation.
-
Begin the elution with the detergent-free buffer.
-
Collect fractions as the sample passes through the column. The protein, being larger, will elute first in the void volume, while the smaller this compound monomers will be retained in the pores of the resin and elute later.
-
Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or by performing a protein assay.
-
Pool the fractions containing your protein of interest.
Protocol 3: Detergent Removal Using Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. This method is particularly useful for removing detergents, as they are amphipathic molecules.
Materials:
-
Protein sample containing this compound
-
Hydrophobic interaction chromatography column (e.g., Phenyl, Butyl, or Octyl Sepharose)
-
High-salt binding buffer (e.g., 1-2 M ammonium sulfate in a suitable buffer)
-
Low-salt elution buffer (the same buffer as the binding buffer but without the high salt concentration)
-
Chromatography system
Procedure:
-
Equilibrate the HIC column with the high-salt binding buffer.
-
Add a high concentration of a salt like ammonium sulfate to your protein sample to match the binding buffer conditions. This promotes the hydrophobic interaction between your protein and the column resin.
-
Apply the sample to the equilibrated column. Your protein of interest should bind to the resin, while the more hydrophilic this compound molecules may have a weaker interaction.
-
Wash the column with the binding buffer to remove any unbound material, including a significant portion of the this compound.
-
Elute the bound protein by applying a decreasing salt gradient or a step-wise elution with the low-salt elution buffer. As the salt concentration decreases, the hydrophobic interaction weakens, and the protein is released from the column.
-
Collect fractions and monitor the protein concentration.
-
The eluted protein will be in a low-salt buffer, but you may need to perform a subsequent buffer exchange step (e.g., using SEC or dialysis) to remove the remaining salt if it interferes with your downstream application.
Visualizations
Caption: Decision workflow for selecting a this compound removal method.
Caption: Troubleshooting workflow for this compound removal from protein samples.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Precipitation Methods for Proteomics [biosyn.com]
- 3. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 4. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Technical Support Center: DLAC Precipitation in Cold Temperatures
Welcome to the technical support center for Drug-Like Antibody Conjugates (DLACs). This resource is designed for researchers, scientists, and drug development professionals to address common precipitation issues encountered during experiments in cold temperatures. Here you will find troubleshooting guides and frequently asked questions to help you identify, resolve, and prevent these stability challenges.
Troubleshooting Guides
This section provides step-by-step guidance for specific precipitation problems you may encounter with your DLACs.
Issue 1: Precipitation Observed Immediately After Thawing a Frozen DLAC Solution
Question: I just thawed my this compound solution, which was stored at -80°C, and I can see visible precipitates. What should I do?
Answer:
Immediate precipitation upon thawing is a common issue that can be caused by several factors, including cryo-concentration and pH shifts in the unfrozen liquid phase during the freezing process.[1][2] Here is a systematic approach to troubleshoot this issue:
Step 1: Gentle Re-solubilization
-
Do not vortex or shake the vial vigorously, as this can cause further aggregation.
-
Gently swirl the vial or slowly pipette the solution up and down to see if the precipitate redissolves.
-
A slight warming of the solution to room temperature may aid in re-solubilization, but be cautious as some DLACs are also sensitive to thermal stress.[3]
Step 2: Centrifugation and Analysis of Precipitate
-
If gentle mixing does not work, centrifuge the sample at a low speed (e.g., 500 x g for 5-10 minutes) to pellet the precipitate.
-
Carefully collect the supernatant for analysis.
-
Analyze both the supernatant and, if possible, the precipitate to understand the nature of the precipitation. Key analyses include:
-
Protein Concentration Assay (e.g., A280 or BCA): To determine if the this compound is precipitating.
-
Size Exclusion Chromatography (SEC): To check for the presence of high molecular weight species (aggregates) in the supernatant.[4][5]
-
SDS-PAGE (reduced and non-reduced): To see if the precipitation is selective for species with a high drug-to-antibody ratio (DAR).[5]
-
Step 3: Formulation Buffer Assessment
-
Review the composition of your formulation buffer. Sub-optimal buffer systems can experience significant pH shifts upon freezing, leading to precipitation.[6]
-
Consider if the buffer concentration is adequate to maintain the desired pH throughout the freeze-thaw cycle.
Step 4: Future Prevention
-
Optimize Freeze-Thaw Protocol: A slower, controlled freezing rate can sometimes minimize cryo-concentration effects.[7] Conversely, for some molecules, a rapid freeze may be beneficial. The thawing process should also be controlled; rapid thawing in a water bath is often recommended to minimize the time the this compound is exposed to the concentrated solute phase.
-
Reformulation: If precipitation persists, reformulation may be necessary. This could involve adjusting the pH, changing the buffer system (e.g., to histidine or acetate buffers which are often used for ADCs), or adding excipients like surfactants (e.g., polysorbate 20 or 80) to improve stability.[8]
Issue 2: Increased Aggregation Detected by SEC After Cold Storage
Question: My this compound solution looks clear after thawing, but Size Exclusion Chromatography (SEC) analysis shows a significant increase in high molecular weight species (HMWS). What could be the cause and how can I address it?
Answer:
The formation of soluble aggregates that are not visible to the naked eye is a sign of colloidal instability. This is often exacerbated by the hydrophobic nature of the conjugated payload.[5][9]
Step 1: Confirm the Nature of the Aggregates
-
Use orthogonal methods to confirm the presence and nature of the aggregates. Techniques like Dynamic Light Scattering (DLS) can provide information on the size distribution of particles in the solution, while Analytical Ultracentrifugation (AUC) can offer higher resolution separation of different aggregated species.[4][10]
Step 2: Evaluate the Impact of the Drug-to-Antibody Ratio (DAR)
-
Higher DAR species are often more prone to aggregation due to increased hydrophobicity.[5] If your this compound is a heterogeneous mixture, it's possible that the higher DAR species are selectively aggregating. Hydrophobic Interaction Chromatography (HIC) can be used to analyze the DAR distribution of your sample.
Step 3: Assess Formulation Parameters
-
pH and Buffer: The pH of the formulation is critical. Perform a pH screening study to identify the pH at which your this compound exhibits maximum stability.[6]
-
Excipients: The absence of stabilizing excipients can lead to aggregation. Consider the addition of:
-
Surfactants (e.g., Polysorbate 20/80): To prevent surface-induced aggregation and reduce hydrophobic interactions.
-
Sugars (e.g., sucrose, trehalose): As cryoprotectants to stabilize the this compound during freezing.
-
Amino acids (e.g., arginine, glycine): Can act as stabilizers and reduce aggregation.
-
Step 4: Optimize Storage and Handling
-
Minimize Freeze-Thaw Cycles: Aliquot your this compound solution into single-use volumes to avoid repeated freezing and thawing.[11]
-
Storage Temperature: While counterintuitive, for some proteins, storage at ultra-low temperatures can sometimes be more detrimental than storage at -20°C if it leads to cold denaturation. However, for most ADCs, storage at -80°C is recommended to slow down chemical degradation pathways.[12] It is important to determine the optimal storage temperature for your specific this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cold temperatures?
A1: The primary causes are multifactorial and stem from the complex nature of DLACs:
-
Increased Hydrophobicity: The cytotoxic drugs conjugated to the antibody are often hydrophobic. This increases the overall hydrophobicity of the this compound, reducing its solubility and making it more prone to aggregation and precipitation, especially under stress conditions like freezing.[5][9]
-
Cryo-concentration: During freezing, as ice crystals form, the this compound and other solutes become concentrated in the remaining unfrozen liquid. This significant increase in local concentration can force molecules into close proximity, promoting aggregation.[1][2][7]
-
Cold Denaturation: Although less common than heat denaturation, some proteins can unfold at low temperatures, exposing hydrophobic regions that can lead to aggregation.[1]
-
pH Shifts: The pH of the formulation buffer can change significantly as certain buffer components crystallize out at different temperatures during freezing. This pH shift can move the this compound closer to its isoelectric point, where it is least soluble, leading to precipitation.[6]
-
High Drug-to-Antibody Ratio (DAR): DLACs with a higher number of conjugated drugs per antibody are generally more hydrophobic and have a greater tendency to aggregate.[5]
Q2: How can I choose the best formulation to prevent cold-induced precipitation of my this compound?
A2: Selecting an optimal formulation is key to ensuring this compound stability. A systematic approach is recommended:
-
Buffer and pH Screening: The stability of a this compound is highly dependent on the pH. It is crucial to screen a range of pH values and buffer systems to find the optimal conditions. Buffers like histidine and acetate are often good starting points for ADCs.[6][8]
-
Excipient Screening: Various excipients can be added to the formulation to enhance stability:
-
Surfactants (e.g., polysorbate 20 or 80): These are often included to minimize aggregation and surface adsorption.
-
Cryoprotectants (e.g., sucrose, trehalose): These are essential for frozen formulations to protect the this compound from freezing-induced stresses.
-
Bulking Agents (e.g., mannitol, glycine): Primarily used in lyophilized formulations to provide structure to the cake.
-
-
Forced Degradation Studies: Subjecting the this compound in different formulations to stress conditions (e.g., multiple freeze-thaw cycles, thermal stress) can rapidly identify the most stable formulation.
Q3: Is lyophilization a good strategy to avoid precipitation issues during cold storage?
A3: Yes, lyophilization (freeze-drying) is a very common and effective strategy to improve the long-term stability of DLACs and avoid issues related to freezing and thawing of liquid formulations.[6][13] By removing water, lyophilization immobilizes the this compound in a solid matrix, which can prevent aggregation and chemical degradation. However, the lyophilization process itself must be carefully developed, as the freezing and drying steps can also induce stress. The formulation for a lyophilized product will require specific excipients, such as a lyoprotectant (e.g., sucrose or trehalose) to protect the this compound during the process and a bulking agent (e.g., mannitol) to ensure a stable cake structure.
Q4: What analytical techniques are essential for monitoring this compound precipitation and aggregation?
A4: A combination of analytical techniques is crucial for a comprehensive assessment of this compound stability:
-
Visual Inspection: The simplest method to check for visible precipitates.
-
UV-Vis Spectroscopy: To measure protein concentration (e.g., at 280 nm) and detect light scattering from sub-visible particles.
-
Size Exclusion Chromatography (SEC): The workhorse technique for quantifying soluble high molecular weight species (aggregates) and fragments.[4][5]
-
Dynamic Light Scattering (DLS): A sensitive method for detecting the presence of a wide range of aggregate sizes and monitoring changes in the size distribution over time.[4]
-
Micro-Flow Imaging (MFI) or Light Obscuration (LO): To quantify sub-visible particles, which are often precursors to visible precipitates.
-
Analytical Ultracentrifugation (AUC): A powerful technique for providing high-resolution information on the size, shape, and distribution of different species in solution, including monomers, dimers, and larger aggregates.[10]
Data Presentation
The following tables provide examples of data that could be generated during a formulation screening study to mitigate cold-induced precipitation.
Table 1: Effect of pH and Buffer System on this compound Aggregation After 3 Freeze-Thaw Cycles (-80°C to Room Temperature)
| Formulation ID | Buffer System (20 mM) | pH | % Monomer (by SEC) | % High Molecular Weight Species (by SEC) | Visual Appearance |
| F1 | Sodium Phosphate | 7.4 | 92.5 | 7.5 | Slight Opalescence |
| F2 | Sodium Phosphate | 6.0 | 96.8 | 3.2 | Clear |
| F3 | Histidine | 6.0 | 99.1 | 0.9 | Clear |
| F4 | Sodium Acetate | 5.5 | 98.5 | 1.5 | Clear |
| F5 | Tris | 7.4 | 90.1 | 9.9 | Visible Precipitate |
Table 2: Impact of Excipients on this compound Stability in Histidine Buffer (pH 6.0) After 1 Month at -80°C
| Formulation ID | Excipient | % Monomer (by SEC) | % High Molecular Weight Species (by SEC) | Sub-visible Particles/mL (>10 µm) |
| F3 (Control) | None | 98.8 | 1.2 | 15,000 |
| F6 | 0.02% Polysorbate 20 | 99.5 | 0.5 | 2,500 |
| F7 | 5% Sucrose | 99.4 | 0.6 | 4,000 |
| F8 | 0.02% Polysorbate 20 + 5% Sucrose | 99.8 | 0.2 | 800 |
Experimental Protocols
Protocol 1: Freeze-Thaw Cycling Stress Study
Objective: To assess the physical stability of a this compound formulation under repeated freeze-thaw stress.
Methodology:
-
Prepare aliquots of the this compound in the test formulation(s) in appropriate cryovials (e.g., 0.5 mL per vial).
-
Take a "time zero" (T=0) sample for baseline analysis.
-
Place the remaining vials in a -80°C freezer for at least 4 hours to ensure complete freezing.
-
Thaw the vials rapidly in a room temperature water bath until the contents are just thawed.
-
This constitutes one freeze-thaw (F/T) cycle.
-
For subsequent cycles, immediately return the vials to the -80°C freezer after thawing.
-
Pull samples for analysis after 1, 3, and 5 F/T cycles.
-
Analyze the samples using visual inspection, UV-Vis for concentration and turbidity, SEC for aggregation, and DLS for particle size distribution.
Protocol 2: High-Throughput Solubility Screening using PEG Precipitation
Objective: To rapidly screen for optimal formulation conditions by determining the relative solubility of a this compound.
Methodology:
-
Prepare a stock solution of the this compound at a known concentration (e.g., 10 mg/mL) in a baseline buffer.
-
In a 96-well plate, set up a matrix of different formulation conditions (e.g., varying pH, different buffers, presence of excipients).
-
Add a small volume of the this compound stock solution to each well.
-
Prepare a range of polyethylene glycol (PEG) 6000 solutions of increasing concentration.
-
Add the PEG solutions to the wells to induce precipitation.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).
-
Measure the absorbance at a wavelength sensitive to light scattering (e.g., 400 nm) using a plate reader.
-
The PEG concentration that causes 50% precipitation (PEGmidpt) is determined. A higher PEGmidpt value indicates higher relative solubility and better stability.[14]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound stability at low temperatures.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. susupport.com [susupport.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. Antibody Storage and Antibody Shelf Life [labome.com]
- 12. susupport.com [susupport.com]
- 13. Item - Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 14. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DLac Concentration for Protein Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing DLac concentration for enhanced protein stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a computationally designed protein based on a fungal laccase scaffold. While designed for increased stability, experimental expression can lead to challenges such as aggregation and insolubility. Optimizing its concentration and buffer conditions is crucial for maintaining its folded, active state.[1]
Q2: What are the initial signs of this compound instability or aggregation?
A2: A primary indicator of instability is the formation of insoluble aggregates, often observed during protein expression and purification in E. coli. This can manifest as a large portion of the protein being found in inclusion bodies.[1] Visual signs include turbidity or precipitation in the protein solution.
Q3: How does the stability of refolded this compound compare to the native protein?
A3: The refolded this compound protein, after chemical denaturation and refolding, exhibits a structure similar to a molten globule state. This state is also observed in the denatured and refolded wild-type protein (TvL). However, this is significantly different from the natively secreted fungal protein, suggesting that the folding pathway in E. coli is not the same.[1]
Q4: What is the thermodynamic stability of this compound?
A4: Under high ionic strength conditions (e.g., 500 mM NaCl), which are used to prevent aggregation, the free energy of folding for this compound has been determined to be approximately -1.8 kcal/mol. This is comparable to the refolded wild-type protein (-2.2 kcal/mol) under the same conditions.[1]
Q5: Can organic solvents affect this compound stability?
A5: Yes, the presence of organic solvents like acetone can decrease the thermostability of this compound. The residual activity of this compound decreases with increasing acetone concentration after heat treatment.[2]
Troubleshooting Guides
Issue 1: Low yield of soluble this compound protein due to aggregation
Problem: The majority of the expressed this compound protein is found in insoluble inclusion bodies.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Expression Rate | Lower the induction temperature (e.g., to 18-25°C) to slow down protein synthesis and allow for proper folding. |
| Inadequate Chaperone Levels | Co-express molecular chaperones to assist in the correct folding of this compound. |
| Suboptimal IPTG Concentration | Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances expression and solubility. |
| Incorrect Buffer Composition | Screen different buffer conditions (pH, ionic strength) during cell lysis and purification to improve protein solubility. |
Issue 2: this compound protein precipitates after purification and buffer exchange
Problem: Purified this compound protein becomes unstable and aggregates in the final storage buffer.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Buffer pH | Determine the isoelectric point (pI) of this compound and select a buffer pH that is at least one unit away from the pI to ensure sufficient surface charge and repulsion. |
| Low Ionic Strength | Increase the ionic strength of the buffer by adding salts like NaCl (e.g., 150-500 mM) to prevent aggregation.[1] |
| Absence of Stabilizing Excipients | Add stabilizing agents such as glycerol (5-20%), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) to the buffer. |
| Freeze-Thaw Instability | Aliquot the purified protein into smaller volumes to avoid repeated freeze-thaw cycles. Consider flash-freezing in liquid nitrogen. |
Experimental Protocols
Protocol 1: Refolding of this compound from Inclusion Bodies
This protocol outlines a general procedure for refolding this compound that has been expressed as inclusion bodies in E. coli.
-
Inclusion Body Isolation:
-
Harvest the cell pellet expressing this compound.
-
Resuspend the pellet in lysis buffer and lyse the cells using sonication or a French press.
-
Centrifuge the lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminants.
-
-
Solubilization:
-
Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine Hydrochloride) and a reducing agent (e.g., DTT or β-mercaptoethanol).
-
Incubate with gentle agitation until the inclusion bodies are fully dissolved.
-
-
Refolding:
-
Use a rapid dilution or dialysis method to refold the protein.
-
Rapid Dilution: Quickly dilute the solubilized protein solution into a large volume of refolding buffer. The refolding buffer should have a lower concentration of the denaturant and may contain additives like L-arginine to suppress aggregation.
-
Dialysis: Perform a stepwise dialysis against the refolding buffer with decreasing concentrations of the denaturant.
-
-
Purification and Concentration:
-
Purify the refolded this compound using chromatography techniques such as affinity chromatography or size-exclusion chromatography.
-
Concentrate the purified, refolded protein to the desired concentration using ultrafiltration.
-
Protocol 2: Assessing this compound Thermal Stability using Circular Dichroism (CD) Spectroscopy
This protocol describes how to monitor the unfolding of this compound as a function of temperature.
-
Sample Preparation:
-
Prepare this compound protein samples in the desired buffer conditions at a concentration suitable for CD analysis (typically 0.1-0.2 mg/mL).
-
Prepare a buffer blank for background subtraction.
-
-
CD Measurement:
-
Use a CD spectropolarimeter equipped with a temperature controller.
-
Monitor the CD signal at a wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for alpha-helical content).
-
Record the CD signal as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
The resulting curve will show a transition from the folded to the unfolded state.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.
-
Visualizations
Caption: Workflow for this compound expression, purification, and stability optimization.
Caption: Troubleshooting logic for low soluble this compound protein yield.
References
Technical Support Center: Troubleshooting Low Protein Yield with DLAC Solubilization
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low protein yield during the solubilization of Drug-Linker-Antibody Conjugates (DLACs).
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues leading to low DLAC yield after solubilization.
Question: My final this compound yield is significantly lower than expected after the solubilization step. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield following solubilization is a common challenge, often stemming from incomplete solubilization of aggregates or precipitation during processing. The following steps will guide you through a systematic troubleshooting process.
Step 1: Confirm the Presence and Nature of Aggregates
Before optimizing solubilization, it's crucial to confirm that aggregation is the primary cause of low yield.
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Visual Inspection: Check for visible precipitates or cloudiness in your this compound solution.
-
Spectrophotometry: Measure the absorbance at 340 nm (A340). An elevated A340 reading is indicative of light scattering due to aggregation.
-
Size Exclusion Chromatography (SEC): This is the most definitive method to quantify aggregation. An ideal chromatogram will show a single, sharp peak corresponding to the monomeric this compound. The presence of earlier eluting peaks indicates the presence of soluble high molecular weight (HMW) aggregates.
Step 2: Optimize Solubilization Buffer Composition
If aggregation is confirmed, the composition of your solubilization buffer is the most critical factor to address. The goal is to find a balance that effectively solubilizes the this compound without causing denaturation or compromising its integrity.
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Chaotropic Agents: These agents disrupt the hydrogen-bonding network in water, leading to the unfolding and solubilization of aggregated proteins.
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Urea: A common choice, typically used at concentrations from 4 M to 8 M.
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Guanidine Hydrochloride (GdnHCl): A stronger denaturant than urea, used at concentrations from 4 M to 6 M.
-
-
Detergents: These amphipathic molecules can help to solubilize hydrophobic regions of the this compound that may be exposed and contributing to aggregation.
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Non-ionic detergents (e.g., Triton X-100, Tween 20): Generally milder and less likely to denature the antibody.
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Zwitterionic detergents (e.g., CHAPS): Can be more effective for highly hydrophobic proteins.
-
-
Reducing Agents: If disulfide bond scrambling is contributing to aggregation, the inclusion of a reducing agent can be beneficial.
-
Dithiothreitol (DTT) or β-mercaptoethanol (BME): Use at low concentrations (e.g., 1-10 mM) to avoid complete reduction of interchain disulfide bonds.
-
-
pH: The pH of the solubilization buffer can significantly impact this compound solubility. Proteins are often least soluble at their isoelectric point (pI). Experiment with buffers at pH values away from the pI of the this compound.[1]
-
Additives: Certain additives can enhance solubility and stability.
-
Amino acids: Arginine and proline can act as aggregation suppressors.
-
Sugars and Polyols: Sucrose and glycerol can stabilize the protein structure.
-
Step 3: Refine the Solubilization Protocol
The physical parameters of the solubilization process can also be optimized.
-
Temperature: Perform solubilization at a controlled temperature. While room temperature is often sufficient, some protocols may benefit from incubation at 4°C to minimize degradation or at 37°C to enhance the action of chaotropes.
-
Incubation Time: Ensure sufficient time for the solubilization buffer to act on the aggregates. This can range from 30 minutes to several hours.
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Agitation: Gentle agitation (e.g., rocking or orbital shaking) can improve the efficiency of solubilization. Avoid vigorous vortexing, which can induce shear stress and promote further aggregation.[2]
Step 4: Post-Solubilization Processing
After solubilization, it is critical to remove the solubilizing agents and refold the this compound into its native conformation.
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Dialysis or Buffer Exchange: This is the most common method to gradually remove chaotropic agents and detergents, allowing the this compound to refold. A stepwise dialysis against decreasing concentrations of the denaturant is often recommended.
-
Chromatography: Techniques like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) can be used to separate the monomeric this compound from remaining aggregates and other impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: this compound aggregation is primarily caused by:
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Increased Hydrophobicity: The conjugation of hydrophobic drug-linker moieties to the antibody surface can create patches that promote intermolecular interactions and aggregation.[1]
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Conjugation Conditions: The chemical conditions used during conjugation, such as the use of organic co-solvents or unfavorable pH, can lead to partial denaturation and subsequent aggregation.[1]
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High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater propensity for aggregation.
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Storage and Handling: Improper storage conditions (e.g., freeze-thaw cycles, inappropriate buffer) can induce aggregation over time.
Q2: Can I use sonication to solubilize my this compound aggregates?
A2: While sonication can be effective in breaking up protein aggregates, it should be used with caution for DLACs. The high energy input can potentially lead to fragmentation of the antibody or degradation of the linker and drug. If you choose to use sonication, it is crucial to use short pulses on ice and to carefully characterize the resulting this compound for integrity and activity.
Q3: How can I prevent this compound aggregation from occurring in the first place?
A3: Preventing aggregation is always preferable to solubilizing aggregates. Consider the following strategies:
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Optimize Conjugation Chemistry: Use site-specific conjugation methods to produce more homogeneous DLACs with a defined DAR.
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Linker Design: Incorporate hydrophilic linkers (e.g., containing PEG moieties) to counteract the hydrophobicity of the drug.
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Formulation Development: Screen for optimal buffer conditions (pH, excipients) that enhance the long-term stability of the this compound.
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Controlled Manufacturing Process: Minimize exposure to harsh conditions, such as high shear stress or extreme temperatures, during processing.[2]
Q4: What analytical techniques are best for monitoring this compound aggregation?
A4: A combination of techniques is recommended for a comprehensive assessment of this compound aggregation:
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Size Exclusion Chromatography (SEC): The gold standard for quantifying soluble aggregates.
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Dynamic Light Scattering (DLS): Provides information on the size distribution of particles in solution and is sensitive to the presence of large aggregates.
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Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used under non-reducing conditions to visualize high molecular weight species.
Data Presentation
The following table provides an illustrative comparison of common solubilization agents. The efficiency values are representative and will vary depending on the specific this compound and the nature of the aggregates.
| Solubilization Agent | Typical Concentration | Advantages | Disadvantages | Illustrative Solubilization Efficiency (%) |
| Urea | 4 - 8 M | Effective for many protein aggregates, relatively inexpensive. | Can cause carbamylation of proteins, may not be as strong as GdnHCl. | 60 - 85 |
| Guanidine HCl (GdnHCl) | 4 - 6 M | Very strong denaturant, highly effective for refractory aggregates. | More expensive than urea, can be more difficult to remove. | 75 - 95 |
| Triton X-100 | 0.1 - 1% (v/v) | Mild, non-ionic detergent, less likely to cause denaturation. | May not be effective for all types of aggregates, can interfere with some downstream applications. | 40 - 70 |
| CHAPS | 0.5 - 2% (w/v) | Zwitterionic detergent, effective for membrane proteins and hydrophobic aggregates. | Can be more denaturing than non-ionic detergents. | 50 - 80 |
| L-Arginine | 0.5 - 1 M | Acts as a stabilizer and can suppress aggregation during refolding. | Not a primary solubilizing agent, used as an additive. | 10 - 30 (as a primary agent) |
Experimental Protocols
Protocol: Solubilization of Aggregated DLACs
This protocol provides a general framework for solubilizing this compound aggregates. Optimization of specific concentrations and incubation times will be necessary for each unique this compound.
Materials:
-
Aggregated this compound sample
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Solubilization Buffer (e.g., 6 M GdnHCl, 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
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Refolding Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5 M L-Arginine, pH 8.0)
-
Dialysis tubing or buffer exchange columns
-
Spectrophotometer
-
SEC-HPLC system
Procedure:
-
Preparation:
-
Prepare the Solubilization Buffer and Refolding Buffer. Ensure all buffers are filtered and degassed.
-
Determine the protein concentration of the aggregated this compound sample.
-
-
Solubilization:
-
Add the Solubilization Buffer to the aggregated this compound sample to achieve a final protein concentration of 1-2 mg/mL.
-
Incubate the mixture at room temperature for 1-2 hours with gentle agitation.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized this compound.
-
-
Refolding:
-
Perform a stepwise dialysis or buffer exchange of the solubilized this compound against the Refolding Buffer.
-
Step 1: Dialyze against Refolding Buffer containing 2 M GdnHCl for 4-6 hours at 4°C.
-
Step 2: Dialyze against Refolding Buffer containing 1 M GdnHCl for 4-6 hours at 4°C.
-
Step 3: Dialyze against Refolding Buffer (no GdnHCl) for 4-6 hours at 4°C.
-
Step 4: Perform a final dialysis against fresh Refolding Buffer overnight at 4°C.
-
-
-
Analysis:
-
After refolding, centrifuge the sample to remove any precipitated protein.
-
Determine the final protein concentration of the solubilized and refolded this compound.
-
Analyze the sample by SEC-HPLC to determine the percentage of monomeric this compound and the presence of any remaining aggregates.
-
If required, perform a functional assay to confirm the biological activity of the refolded this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low this compound yield due to aggregation.
Caption: Experimental workflow for this compound solubilization and refolding.
References
Technical Support Center: Mitigating DLAC Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting interference from DLAC (Drug-Like Antagonist Compound) in downstream assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interfere with my assays?
This compound is a hypothetical compound representative of molecules that can cause non-specific interference in various biochemical and cell-based assays. Its interference can manifest in several ways, leading to misleading results such as false positives or false negatives. The primary mechanisms of this compound interference include:
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Protein Denaturation: this compound can interact with and unfold proteins, including enzymes and antibodies, critical for the assay's function, leading to a loss of activity.
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Interaction with Assay Reagents: As a charged molecule, this compound can non-specifically bind to assay components like substrates, chromophores, or fluorophores, altering their chemical properties and affecting signal generation.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles that may sequester essential assay components, reducing their availability for the intended reaction.
-
Changes in Light Absorbance/Fluorescence: The presence of this compound itself, or its interaction with assay components, can cause turbidity or a shift in the absorption or emission spectrum, leading to artificially altered readings.[1]
Q2: My assay shows decreased enzyme activity in the presence of this compound. What is the likely cause?
A common reason for decreased enzyme activity is protein denaturation.[1] this compound's amphipathic nature allows it to disrupt the three-dimensional structure of enzymes, which is essential for their catalytic function. To confirm this, you can perform control experiments with a denatured enzyme or use biophysical techniques like circular dichroism to assess changes in protein secondary structure in the presence of this compound.
Q3: I am observing an unexpected increase in signal in my fluorescence-based assay when this compound is present. What could be happening?
An increase in signal could be due to several factors:
-
Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths used in your assay.
-
Light Scattering: If this compound precipitates out of solution, it can cause light scattering, which can be misread by the detector as an increase in fluorescence.[2][3]
-
Stabilization of a Fluorescent Product: this compound might interact with and stabilize the fluorescent product of the reaction, leading to an accumulation of signal.
To investigate, run a control sample containing only the assay buffer and this compound to measure its intrinsic fluorescence and scattering.
Troubleshooting Guides
Problem 1: Inconsistent results in a cell-based assay.
Possible Cause: this compound may be affecting cell viability or membrane integrity, leading to variable assay readouts.
Troubleshooting Steps:
-
Assess Cytotoxicity: Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in the presence of this compound at the concentrations used in your primary assay.
-
Membrane Integrity Assay: Use a lactate dehydrogenase (LDH) release assay to check for membrane damage caused by this compound.
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Microscopy: Visually inspect the cells under a microscope for any morphological changes after treatment with this compound.
| Parameter | Control (no this compound) | Low [this compound] | High [this compound] |
| Cell Viability (%) | 100 | 95 ± 5 | 60 ± 8 |
| LDH Release (fold change) | 1.0 | 1.2 ± 0.3 | 3.5 ± 0.7 |
Table 1: Example data from cytotoxicity and membrane integrity assays for this compound.
Problem 2: High background signal in a colorimetric assay.
Possible Cause: this compound may be directly reacting with the colorimetric substrate or altering the pH of the assay buffer.
Troubleshooting Steps:
-
Substrate-DLAC Interaction: Incubate this compound with the substrate in the absence of the enzyme. Measure the absorbance to see if a color change occurs.
-
pH Measurement: Measure the pH of the assay buffer before and after the addition of this compound.
-
Buffer Optimization: Test different buffer systems that are less susceptible to pH changes.
Experimental Protocols
Protocol 1: Determining the Critical Micelle Concentration (CMC) of this compound
Objective: To determine the concentration at which this compound begins to form micelles, which can sequester assay components.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Add a fluorescent probe that is sensitive to micelle formation (e.g., diphenylhexatriene, DPH).
-
Measure the fluorescence intensity of DPH at each this compound concentration.
-
Plot the fluorescence intensity against the this compound concentration. The CMC is the point at which a sharp increase in fluorescence is observed.
Protocol 2: Counter-Screening for this compound Interference
Objective: To differentiate between true biological activity and non-specific interference by this compound.
Methodology:
-
Run the primary assay in the presence of varying concentrations of this compound to generate a dose-response curve.
-
In parallel, run a "promiscuity" counter-assay. This assay should have a similar readout technology but a different biological target that is not expected to be affected by the compound.
-
A true "hit" will show activity in the primary assay but not in the counter-assay. If this compound shows activity in both, it is likely an interfering compound.
Visualizations
Caption: Mechanisms of this compound interference in a typical biochemical assay.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
DLAC detergent aggregation and how to avoid it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to DLAC detergent aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound detergent and why is it used?
This compound is a hypothetical name for a detergent used in this guide to represent a range of detergents commonly employed in laboratory settings. Detergents are essential for solubilizing and extracting proteins, particularly membrane proteins, from their native environments by disrupting the lipid bilayer.[1][2][3][4] They are critical in various applications, including protein purification, structural studies, and functional assays.[5][6]
Q2: What is detergent aggregation and why is it a problem?
Detergent aggregation refers to the self-assembly of detergent monomers into larger structures called micelles. While micelle formation is necessary for solubilizing membrane proteins, uncontrolled or excessive aggregation can lead to several experimental issues[7]:
-
Inaccurate Protein Concentration Measurements: Large detergent aggregates can scatter light, interfering with spectrophotometric methods for determining protein concentration.[8]
-
Artifacts in Biophysical Characterization: Aggregates can affect techniques like size-exclusion chromatography and dynamic light scattering, leading to incorrect interpretations of protein size and oligomeric state.
-
Reduced Protein Stability and Activity: Improper micelle formation can fail to adequately shield the hydrophobic regions of membrane proteins, leading to protein denaturation and loss of function.[9][10]
-
Interference with Downstream Applications: Detergent aggregates can interfere with crystallization, immunoassays, and mass spectrometry.[1][2]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration at which detergent monomers begin to form micelles.[7][11][12] Below the CMC, detergents exist as individual molecules. Above the CMC, any additional detergent molecules will primarily form micelles.[7][11][12] Understanding the CMC is crucial for:
-
Effective Protein Solubilization: To solubilize membrane proteins, the detergent concentration must be above the CMC to ensure micelle formation.[7]
-
Preventing Unwanted Aggregation: Working at excessively high detergent concentrations can lead to the formation of large, heterogeneous aggregates.
-
Detergent Removal: Detergents with a high CMC are generally easier to remove by methods like dialysis, as there is a higher concentration of monomers that can pass through the dialysis membrane.[2]
Q4: What factors influence this compound detergent aggregation?
Several factors can influence the aggregation behavior of detergents:
-
Concentration: As the detergent concentration increases above the CMC, the number and size of micelles can change.[7]
-
Temperature: Each detergent has a critical micelle temperature (CMT) or cloud point, below which micelle formation is not favored.[7] Exceeding the cloud point can cause the detergent to phase-separate.
-
Ionic Strength: The presence of salts in the buffer can affect the CMC of ionic detergents. High salt concentrations can decrease the CMC of ionic detergents, promoting micelle formation at lower detergent concentrations.[13]
-
pH: The pH of the buffer can influence the charge of ionic detergent headgroups, thereby affecting their aggregation properties.
-
Presence of Other Molecules: The presence of proteins, lipids, and other additives can alter the CMC and aggregation behavior of detergents.
Troubleshooting Guides
Issue 1: I am observing precipitation or cloudiness in my this compound detergent solution.
This may indicate that the detergent concentration is too high, the temperature is below the CMT (cloud point), or there are buffer components that are incompatible with the detergent.
Troubleshooting Steps:
-
Verify Detergent Concentration: Ensure that the working concentration of the detergent is appropriate for your application and is not excessively above the CMC.
-
Check the Temperature: Confirm that you are working at a temperature above the detergent's CMT. If the solution becomes cloudy upon cooling, it may have dropped below its cloud point.
-
Examine Buffer Composition: High concentrations of certain salts can cause some detergents to "salt out" or precipitate. Review your buffer components and consider preparing the detergent solution in a simpler buffer to identify the problematic component.
-
Filter the Solution: If the issue persists, consider filtering the detergent stock solution through a 0.22 µm filter to remove any insoluble impurities.
Issue 2: My protein of interest is aggregating after solubilization with this compound detergent.
This could be due to the use of an inappropriate detergent, suboptimal detergent concentration, or harsh solubilization conditions.
Troubleshooting Steps:
-
Screen Different Detergents: Not all detergents are suitable for every protein. It is advisable to screen a panel of detergents with different properties (ionic, non-ionic, zwitterionic) to find one that maintains the stability of your protein.[4]
-
Optimize Detergent Concentration: The optimal detergent-to-protein ratio is crucial. Titrate the detergent concentration to find the minimum amount required to keep your protein soluble and stable. A general starting point is a detergent-to-protein mass ratio of 2:1 to 10:1.
-
Adjust Buffer Conditions:
-
pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase its net charge and reduce the likelihood of aggregation.[14]
-
Ionic Strength: Vary the salt concentration in your buffer. Sometimes, increasing the ionic strength can help to shield charges and prevent aggregation.[14]
-
-
Include Stabilizing Additives: Consider adding stabilizing agents to your buffer, such as:
-
Work at a Lower Protein Concentration: High protein concentrations can promote aggregation. If possible, perform purification and characterization at a lower protein concentration.[14]
Issue 3: I am getting inconsistent results in my downstream applications (e.g., activity assays, structural studies).
This may be due to the presence of heterogeneous detergent micelles or interference from the detergent itself.
Troubleshooting Steps:
-
Detergent Exchange: If the detergent used for solubilization is not compatible with downstream applications, it may be necessary to exchange it for a different detergent. This can be done using methods like dialysis, size-exclusion chromatography, or affinity chromatography.
-
Control for Detergent Effects: Always include controls in your assays that contain the detergent alone (without the protein) to account for any background signal or interference.
-
Optimize Detergent Removal: If the detergent needs to be removed, ensure that your removal method is efficient. The choice of removal method will depend on the detergent's CMC. Dialysis is more effective for detergents with a high CMC.
Quantitative Data
The following tables provide key properties of commonly used laboratory detergents to aid in selection and troubleshooting.
Table 1: Properties of Common Non-Ionic Detergents
| Detergent | Abbreviation | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| n-Dodecyl-β-D-maltoside | DDM | 510.6 | 0.17 | 80-150 |
| n-Decyl-β-D-maltoside | DM | 482.6 | 1.8 | 69 |
| n-Octyl-β-D-glucopyranoside | OG | 292.4 | 20-25 | 30-100 |
| Triton X-100 | ~625 | 0.2-0.9 | 75-165 | |
| Tween 20 | ~1228 | 0.06 | - | |
| Lauryl Maltose Neopentyl Glycol | LMNG | 1069.2 | 0.01 | ~400 |
Data compiled from various sources.[11][16]
Table 2: Properties of Common Ionic and Zwitterionic Detergents
| Detergent | Abbreviation | Type | Molecular Weight (Da) | CMC (mM) | Aggregation Number |
| Sodium Dodecyl Sulfate | SDS | Anionic | 288.4 | 8.3 | 62 |
| Sodium Cholate | Anionic | 430.6 | 13-15 | 2-4 | |
| CHAPS | Zwitterionic | 614.9 | 4-8 | 10 | |
| LDAO | Zwitterionic | 229.4 | 1-2 | 76 | |
| Fos-Choline-12 | Zwitterionic | 351.5 | 1.1 | - |
Data compiled from various sources.[11][16][17]
Experimental Protocols
Protocol 1: Screening for Optimal Detergent Concentration
This protocol uses a simple turbidity assay to determine the minimal detergent concentration required to maintain protein solubility.
-
Prepare a stock solution of your purified, aggregated protein.
-
Prepare a series of dilutions of your this compound detergent stock solution in your desired buffer. The concentration range should span below and above the manufacturer's stated CMC.
-
In a 96-well clear bottom plate, add a constant amount of your aggregated protein to each well.
-
Add the different concentrations of the detergent to the wells. Include a control well with no detergent.
-
Incubate the plate at the desired temperature for 1-2 hours with gentle shaking.
-
Measure the absorbance at 600 nm (OD600) using a plate reader. A decrease in OD600 indicates a reduction in aggregation.
-
The optimal detergent concentration is the lowest concentration that results in a minimal and stable OD600 reading.
Protocol 2: Detergent Exchange Using Size-Exclusion Chromatography (SEC)
This protocol is for exchanging the initial solubilization detergent for a different detergent that is more suitable for downstream applications.
-
Equilibrate a size-exclusion chromatography column with your final buffer containing the desired final detergent at a concentration above its CMC.
-
Concentrate your protein sample that is in the initial detergent.
-
Load the concentrated protein sample onto the equilibrated SEC column.
-
Run the chromatography at a flow rate appropriate for the column and your protein.
-
Collect fractions and analyze them by SDS-PAGE and, if applicable, an activity assay. The protein will elute in the buffer containing the new detergent.
Visualizations
Caption: Workflow for membrane protein extraction and purification.
Caption: Troubleshooting logic for this compound detergent aggregation.
References
- 1. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. cdn.anatrace.com [cdn.anatrace.com]
- 7. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Use of Detergents for Membrane Protein Purification - Arvys Proteins [arvysproteins.com]
- 9. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. pure.rug.nl [pure.rug.nl]
- 17. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
Unraveling "DLAC": A Technical Support Center for Minimizing Protein Denaturation
A Note to Our Users: Our investigation into "DLAC" as a specific agent or technology for minimizing protein denaturation did not yield a conclusive identification within publicly available scientific and technical literature. The term "this compound" is most prominently associated with the Digital Learning Annual Conference. It is possible that "this compound" may be an internal designation, a novel yet unpublished technology, or a term with a very specific context not broadly indexed.
Therefore, this technical support center provides comprehensive guidance on the principles and practices of minimizing protein denaturation and aggregation based on established scientific knowledge. The troubleshooting guides and FAQs are designed to address common challenges faced by researchers, scientists, and drug development professionals in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein denaturation and aggregation during experiments?
Protein denaturation, the loss of the native three-dimensional structure, and subsequent aggregation are primarily caused by a variety of stressors that disrupt the delicate balance of forces maintaining the protein's folded state. These stressors can be categorized as:
-
Environmental Factors: Exposure to non-optimal conditions such as extreme temperatures, unfavorable pH, and high pressure can disrupt the weak non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize protein structure.[1][2]
-
Chemical Factors: The presence of chaotropic agents (e.g., urea, guanidine hydrochloride), organic solvents, detergents, or high salt concentrations can interfere with the forces that maintain the protein's native conformation.[1][2]
-
Physical Factors: Agitation, shear stress from pumping or mixing, and exposure to air-water interfaces can induce unfolding and aggregation.[3][4] Freeze-thaw cycles can also be detrimental due to the formation of ice crystals and concentration effects.[5][6]
-
High Protein Concentration: Increased protein concentrations can lead to a higher probability of intermolecular interactions, which can promote aggregation, especially of partially unfolded proteins.[7][8]
Q2: How can I monitor protein denaturation and aggregation in my samples?
Several techniques can be employed to assess the conformational state and aggregation level of your protein:
-
Spectroscopic Methods:
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the protein. A change in the CD spectrum can indicate denaturation.
-
Intrinsic Tryptophan Fluorescence: The fluorescence of tryptophan residues is sensitive to their local environment. A shift in the emission maximum can indicate changes in tertiary structure.
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is effective for detecting the presence of aggregates.
-
-
Chromatographic Methods:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. The appearance of high molecular weight species can indicate aggregation.
-
-
Calorimetric Methods:
-
Differential Scanning Calorimetry (DSC): Measures the heat capacity of a sample as a function of temperature. It can be used to determine the thermal stability of a protein and its melting temperature (Tm).[9]
-
-
Other Techniques:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Can be used to detect the formation of covalent aggregates.
-
Visual Inspection: While not quantitative, visible precipitation or turbidity is a clear indicator of significant aggregation.[10]
-
Q3: What is the role of buffer composition in preventing protein denaturation?
Buffer composition is critical for maintaining protein stability. Key parameters to optimize include:
-
pH: Proteins are most stable at their isoelectric point (pI) where their net charge is zero, which can sometimes lead to aggregation. It is often recommended to work at a pH at least one unit away from the pI to ensure the protein has a net charge, promoting repulsion between molecules.[8][11]
-
Ionic Strength: The salt concentration of the buffer can influence protein stability. Salts can shield electrostatic interactions that may lead to aggregation.[11]
-
Excipients and Additives: Various small molecules can be added to the buffer to enhance protein stability. These include:
-
Sugars (e.g., sucrose, trehalose): Act as stabilizers by promoting the preferential hydration of the protein.
-
Polyols (e.g., glycerol, sorbitol): Can increase the stability of the native state.[8]
-
Amino Acids (e.g., arginine, glycine): Can suppress aggregation.
-
Detergents (non-ionic or zwitterionic): Can be used at low concentrations to prevent aggregation of hydrophobic proteins.[8]
-
Troubleshooting Guides
Issue 1: My protein precipitates out of solution during purification.
| Potential Cause | Troubleshooting Steps |
| High Protein Concentration | - Reduce the protein concentration by increasing the buffer volume during lysis and chromatography.[8]- Perform purification steps at a lower temperature to decrease the rate of aggregation.[11] |
| Suboptimal Buffer Conditions | - Adjust the pH of your buffer to be at least one unit away from the protein's isoelectric point (pI).[8]- Screen a range of salt concentrations to optimize ionic strength.[8] |
| Oxidation of Cysteine Residues | - Add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol (BME) to your buffers to prevent the formation of non-native disulfide bonds.[7] |
| Presence of Contaminants | - Ensure all buffers and equipment are clean.- Consider adding an extra purification step to remove impurities that may be promoting aggregation.[7] |
Issue 2: I observe a loss of protein activity after freeze-thawing.
| Potential Cause | Troubleshooting Steps |
| Ice Crystal Formation | - Flash-freeze your samples in liquid nitrogen to promote the formation of smaller ice crystals.- Optimize the freezing rate; faster freezing can sometimes improve stability.[5] |
| Freeze-Concentration Effects | - The concentration of salts and protein increases in the unfrozen liquid phase, which can lead to pH shifts and aggregation.[5]- Add cryoprotectants such as glycerol or sucrose to your buffer before freezing.[8] |
| Surface Denaturation | - Proteins can denature at the ice-water interface.[5]- Minimize the headspace in your storage tubes to reduce the air-water interface. |
| Slow Thawing | - Thaw samples quickly in a water bath to minimize the time spent at intermediate temperatures where aggregation can occur. |
Issue 3: My protein shows signs of aggregation during long-term storage.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Storage Temperature | - For many proteins, storage at -80°C is preferable to -20°C or 4°C.[8]- Avoid repeated freeze-thaw cycles.[8] |
| Buffer Instability Over Time | - Ensure your buffer is stable at the storage temperature and that no components will precipitate out.- Consider screening different buffer formulations for long-term stability. |
| Protease Contamination | - Add protease inhibitors to your final protein solution before storage. |
| Oxidation | - If your protein is sensitive to oxidation, consider storing it under an inert gas like argon or nitrogen. |
Experimental Workflow for Optimizing Protein Stability
The following diagram outlines a general workflow for identifying optimal buffer conditions to minimize protein denaturation and aggregation.
References
- 1. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protein denaturation at the air-water interface and how to prevent it | eLife [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Large-Scale Freeze-Thaw of Protein Solutions: Study of the Relative Contributions of Freeze-Concentration and Ice Surface Area on Stability of Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of experiments reveals critical parameters for pilot-scale freeze-and-thaw processing of L-lactic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry experiments, with a particular focus on interference from chemical contaminants.
General Troubleshooting of Mass Spectrometry Contamination
Q1: My mass spectra show a series of repeating peaks with a regular mass difference, what could be the cause?
A1: This pattern is often indicative of polymeric contaminants. Common culprits include polyethylene glycol (PEG) and polypropylene glycol (PPG), which can be introduced from various sources such as lab consumables or as components of detergents like Triton X-100 and Tween.[1][2] Another potential source is polysiloxanes, which can leach from silicone-containing materials.[1]
Q2: I am observing unexpected, persistent signals in my baseline, even in blank runs. How can I identify and eliminate the source?
A2: Persistent background signals are often due to contaminants within the LC-MS system itself. Common sources include:
-
Mobile Phase: Impurities in solvents or additives can introduce significant background noise.[3] Using high-purity, MS-grade solvents and additives is crucial.
-
Plasticware: Plasticizers, such as phthalates, and anti-static agents can leach from sample tubes and pipette tips, especially in the presence of organic solvents.[4]
-
System Contamination: Previous samples, especially those containing high concentrations of detergents or polymers, can contaminate the LC column, tubing, and ion source.
To troubleshoot, systematically replace components of your workflow with known clean alternatives. Start by running fresh, high-purity mobile phase directly infused into the mass spectrometer to check for system contamination. If the background persists, cleaning of the ion source and other instrument components may be necessary.
Q3: My analyte signal is significantly lower than expected, or it varies inconsistently between samples. What could be the issue?
A3: This phenomenon, known as ion suppression, occurs when co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer's source.[5][6] This leads to a decreased signal intensity and can severely impact the accuracy and reproducibility of your results. Common causes of ion suppression include detergents, salts, and endogenous molecules from the sample matrix.[5][7]
To diagnose ion suppression, you can perform a post-column infusion experiment.[8] This involves infusing a constant flow of your analyte into the mass spectrometer while injecting a blank sample matrix onto the LC column. A dip in the analyte's signal as the blank matrix elutes indicates the presence of ion-suppressing compounds.
Troubleshooting Detergent Interference in Mass Spectrometry
Detergents are essential for solubilizing proteins, particularly membrane proteins, but are a major source of interference in mass spectrometry.[4][9][10][11] They can cause severe ion suppression and generate a high background signal, obscuring the analytes of interest. While the specific term "DLAC" is not a commonly recognized interferent, its potential characteristics as a detergent-like molecule warrant a focused guide on managing detergent interference. Zwitterionic detergents, such as "3-(N,N-dimethyl-N-dodecylammonium)propanesulfonate" (a sulfobetaine, sometimes abbreviated as SB-12), are a relevant class to consider.
FAQ 1: What are the common types of detergents that interfere with mass spectrometry?
Commonly used detergents that are known to interfere with mass spectrometry include:
-
Non-ionic detergents: Triton X-100, NP-40, Tween 20/80, and n-octyl-β-D-glucoside (OG).[4][9][10][12]
-
Zwitterionic detergents: CHAPS, and sulfobetaines like SB-12.[12][13]
FAQ 2: How do detergents interfere with mass spectrometry analysis?
Detergents interfere in several ways:
-
Ion Suppression: Detergent molecules have high proton affinity and can outcompete analyte molecules for ionization in the ESI source, leading to a significant decrease in analyte signal.[9][10][11]
-
Background Noise: Detergents can form adducts and clusters, resulting in a complex and high-intensity background signal that can mask the peaks of interest.[2]
-
Chromatographic Interference: Detergents can accumulate on the reversed-phase column and co-elute with analytes, affecting peak shape and retention times.[9]
FAQ 3: What are the best practices to minimize detergent interference?
The most effective strategy is to remove detergents from the sample before MS analysis. Several methods are available, and the choice depends on the specific detergent, the protein of interest, and the sample complexity.
Experimental Protocols for Detergent Removal
Below are detailed methodologies for common detergent removal techniques. The effectiveness of each method can vary, and optimization for your specific sample is recommended.
Protocol 1: Ethyl Acetate Extraction
This rapid protocol is effective for removing detergents like n-octyl-β-D-glucoside (OG) and can also reduce interference from SDS, NP-40, and Triton X-100.[9][10]
Methodology:
-
To your peptide sample (e.g., 100 µL), add an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 2 minutes to separate the phases.
-
Carefully remove and discard the upper ethyl acetate layer, which contains the detergent.
-
Repeat the extraction two more times.
-
After the final extraction, dry the remaining aqueous phase in a vacuum centrifuge to remove any residual ethyl acetate before resuspending in a solvent compatible with MS analysis.
Protocol 2: Gel-Assisted Proteolysis
This method is particularly useful for samples containing high concentrations of detergents like SDS. The protein is trapped in a polyacrylamide gel matrix, allowing for the washing away of contaminants before in-gel digestion.[12][14]
Methodology:
-
Mix your protein sample with an equal volume of 2x SDS-PAGE loading buffer and run it briefly on a polyacrylamide gel, allowing the sample to enter the gel but not separate extensively.
-
Stain the gel with a Coomassie-based stain to visualize the protein band.
-
Excise the protein band from the gel.
-
Destain the gel piece with a solution of 50% acetonitrile and 25 mM ammonium bicarbonate.
-
Dehydrate the gel piece with 100% acetonitrile and dry it in a vacuum centrifuge.
-
Rehydrate the gel piece in a solution containing trypsin and incubate overnight at 37°C for digestion.
-
Extract the peptides from the gel piece using a series of buffers with increasing acetonitrile concentration and 5% formic acid.
-
Pool the extracts and dry them in a vacuum centrifuge.
Protocol 3: Detergent Removal Spin Columns
Commercially available spin columns containing a resin that specifically binds and removes detergents are a convenient option.[14]
Methodology:
-
Equilibrate the detergent removal spin column according to the manufacturer's instructions, typically with the same buffer as your sample.
-
Apply your protein or peptide sample to the resin in the column.
-
Incubate the sample with the resin for the recommended time to allow for detergent binding.
-
Centrifuge the column to collect the detergent-depleted sample.
| Detergent Removal Method | Pros | Cons | Applicable Detergents |
| Ethyl Acetate Extraction | Fast, inexpensive, effective for OG.[9][10] | Can lead to some sample loss, less effective for some detergents.[10] | OG, SDS, NP-40, Triton X-100.[9][10] |
| Gel-Assisted Proteolysis | Highly effective for removing SDS and other contaminants.[12][14] | Time-consuming, potential for sample loss during extraction.[14] | SDS and other LC-MS incompatible substances.[14] |
| Detergent Removal Spin Columns | Convenient, high sample recovery.[14] | Can be expensive, resin capacity may be limited. | Ionic, non-ionic, and zwitterionic detergents.[14] |
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the troubleshooting logic for mass spectrometry interference and a typical experimental workflow for sample preparation.
References
- 1. ccc.bc.edu [ccc.bc.edu]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Removal of detergents from protein digests for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detergent Issues in Peptide Purification and How to Overcome Them | Blog [preomics.com]
- 12. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 13. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. detergent removal | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
Technical Support Center: Best Practices for Storing and Handling DLAC Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for the proper storage and handling of Drug-Linker-Antibody Conjugate (DLAC) solutions. Adhering to these best practices is crucial for maintaining the stability, efficacy, and safety of these complex therapeutic molecules.
Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the optimal storage temperatures for this compound solutions?
This compound solutions should generally be stored at ultra-cold temperatures, typically between -20°C and -80°C, to maintain their stability and efficacy.[1] The specific temperature will depend on the formulation of the individual this compound.[1] It is critical to prevent temperature fluctuations during storage and transport, as this can damage the this compound and reduce its potency.[1] For lyophilized (freeze-dried) powders, storage conditions may be less stringent, but the manufacturer's recommendations should always be followed.[2] Some DLACs may be stored at 4°C for a few weeks or months, but this is generally considered short-term storage.[3]
Q2: How do freeze-thaw cycles affect this compound stability?
Repeated freeze-thaw cycles are generally not recommended for this compound solutions.[3] The process of freezing and thawing can induce physical stress on the protein structure, potentially leading to aggregation, precipitation, or degradation.[3][4][5] If a this compound solution must be used for multiple experiments, it is best practice to aliquot the solution into single-use volumes upon initial thawing to avoid repeated freezing and thawing of the entire stock.
Q3: What is the role of excipients in this compound formulations?
Excipients are critical components that help stabilize the this compound molecule in solution.[6] They can include buffers to control pH, sugars or amino acids to act as stabilizers, and surfactants like polysorbates to prevent aggregation.[] The right combination of excipients helps to maintain the structural integrity and functional activity of the this compound during storage and handling.[][8]
Illustrative Table of Common Excipients and Their Functions:
| Excipient Category | Example | Primary Function |
| Buffers | Phosphate, Acetate | Maintain optimal pH |
| Stabilizers | Sucrose, Trehalose, Glycine | Prevent aggregation, protect against freeze-thaw stress |
| Surfactants | Polysorbate 20, Polysorbate 80 | Reduce surface tension, prevent interfacial aggregation[] |
| Bulking Agents | Mannitol | Provide structure to lyophilized cakes |
Troubleshooting Common Issues
Q1: My this compound solution appears cloudy or has visible precipitates. What should I do?
Cloudiness or precipitation is often a sign of this compound aggregation.[3] Aggregation can be caused by several factors, including:
-
Hydrophobic Interactions: The cytotoxic drugs conjugated to the antibody are often hydrophobic, which can lead to drug-drug interactions and cause the DLACs to clump together.[3][8]
-
Improper Storage: Exposure to high temperatures or repeated freeze-thaw cycles can denature the antibody and promote aggregation.[3]
-
Incorrect pH: The pH of the solution can affect the charge of the protein, and deviations from the optimal pH can lead to instability.[]
If you observe precipitation, it is recommended not to use the solution for in-vivo studies, as aggregated DLACs can have altered efficacy and safety profiles. The solution should be analyzed to determine the nature and extent of the aggregation.[8]
Q2: How can I prevent aggregation of my this compound solutions?
Preventing aggregation starts with proper formulation and handling.[] Key strategies include:
-
Using Stabilizing Excipients: Formulations containing stabilizers like surfactants and sugars can help prevent hydrophobic interactions and maintain the this compound in solution.[3][]
-
Strict Temperature Control: Adhere to recommended storage temperatures and avoid temperature fluctuations.[1]
-
Aliquoting: Divide the this compound solution into single-use aliquots to minimize freeze-thaw cycles.
-
Gentle Handling: Avoid vigorous vortexing or shaking, which can cause mechanical stress and lead to aggregation. Gentle swirling or inversion is preferred for mixing.
Troubleshooting Workflow for this compound Aggregation:
References
- 1. susupport.com [susupport.com]
- 2. Best practices for manufacturing Antibody Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. frontierbasementsystems.com [frontierbasementsystems.com]
- 5. youtube.com [youtube.com]
- 6. Antibody-drug conjugates- stability and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of DDM and DM for Membrane Protein Stability: A Researcher's Guide
An objective analysis of two common detergents for the stabilization of membrane proteins, supported by experimental data.
For researchers in structural biology, biochemistry, and drug development, the selection of an appropriate detergent is a critical first step in the successful extraction and stabilization of membrane proteins. Among the plethora of available options, alkyl maltoside detergents are workhorses of the field. This guide provides a detailed comparison of two closely related and widely used non-ionic detergents: n-dodecyl-β-D-maltoside (DDM) and n-decyl-β-D-maltoside (DM).
Note on Nomenclature: The term "DLAC" as specified in the topic query is not a standard or commonly referenced detergent in membrane protein literature. It is presumed to be a typographical error, and this guide will focus on the comparison between DDM and its shorter alkyl chain analogue, DM, for which extensive comparative data is available.
Executive Summary
DDM is frequently considered the "gold standard" for initial screening of membrane protein stability due to its gentle nature and proven track record with a wide variety of proteins, including G-protein coupled receptors (GPCRs).[1][2] Its longer dodecyl (C12) alkyl chain generally confers greater stability to membrane proteins compared to the decyl (C10) chain of DM.[1][3] However, the choice of detergent is highly protein-dependent, and in some cases, the properties of DM may be advantageous. This guide will delve into the physicochemical properties, present comparative experimental data, and provide detailed protocols for evaluating these detergents for your specific membrane protein of interest.
Physicochemical Properties
A key differentiator between DDM and DM is their critical micelle concentration (CMC), the concentration at which detergent monomers self-assemble into micelles.[2] DDM's lower CMC means that less detergent is required to maintain a micellar environment, which can be beneficial for downstream applications and cost-effectiveness.[1] However, a higher CMC, as seen with DM, can facilitate easier removal of the detergent by dialysis if required.[4]
| Property | n-dodecyl-β-D-maltoside (DDM) | n-decyl-β-D-maltoside (DM) |
| Synonyms | Lauryl Maltoside | Decyl Maltoside |
| Molecular Formula | C₂₄H₄₆O₁₁ | C₂₂H₄₄O₁₁ |
| Molecular Weight | 510.62 g/mol | 482.56 g/mol |
| Alkyl Chain Length | 12 carbons | 10 carbons |
| Critical Micelle Concentration (CMC) | ~0.17 mM (~0.0087% w/v) | ~1.8 mM (~0.087% w/v) |
| Micelle Molecular Weight | ~50-70 kDa | ~40 kDa |
| Aggregation Number | ~140 | ~86-103 |
Performance Comparison: Experimental Data
The superior stabilizing capacity of DDM over DM has been demonstrated for several membrane proteins. This is often attributed to the longer alkyl chain of DDM providing a more lipid-like and protective environment for the transmembrane domains.
Thermostability
A common method to assess membrane protein stability is through thermal shift assays (Differential Scanning Fluorimetry - DSF), which measure the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.
A study on the multidrug resistance transporter MdtM from E. coli demonstrated a significantly higher melting temperature when purified in DDM compared to DM.[5]
| Detergent | Melting Temperature (Tm) of MdtM (°C) |
| DDM | 55 ± 1.0 |
| DM | 45 ± 0.8 |
Similarly, a study on the nucleotide-binding domain 1 (NBD1) of the cystic fibrosis transmembrane conductance regulator (CFTR) showed that DDM caused the least destabilization among the tested maltosides, with the destabilizing effect decreasing as the micelle size increased (DM < UDM < DDM).[5][6]
Monodispersity and Homogeneity
Experimental Protocols
Protocol 1: Detergent Screening for Membrane Protein Solubilization
This protocol outlines a general procedure for screening DDM and DM to determine the optimal conditions for solubilizing a target membrane protein.
1. Membrane Preparation:
-
Isolate cell membranes containing the overexpressed membrane protein of interest using standard cell lysis and ultracentrifugation protocols.
2. Detergent Stock Solutions:
-
Prepare 10% (w/v) stock solutions of both DDM and DM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
3. Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) to a final protein concentration of 5-10 mg/mL.
-
Aliquot the membrane suspension into separate microcentrifuge tubes.
-
To respective tubes, add the 10% detergent stock solutions (DDM or DM) to a final concentration of 1-2% (w/v).
-
Incubate the samples with gentle rotation for 1-2 hours at 4°C.
4. Clarification:
-
Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet non-solubilized membrane fragments and aggregated protein.
5. Analysis:
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant for the presence and relative amount of the target protein using SDS-PAGE and Western blotting or by fluorescence if the protein is tagged with a fluorescent protein like GFP. The detergent that yields the highest amount of soluble target protein is a promising candidate for further optimization.
Protocol 2: Thermal Shift Assay (DSF) for Stability Assessment
This protocol describes how to perform a thermal shift assay to compare the thermostability of a purified membrane protein in DDM and DM.
1. Reagent Preparation:
-
Protein Solution: Purified membrane protein in a buffer containing either DDM (e.g., 0.02% w/v) or DM (e.g., 0.1% w/v) at a concentration of 2-5 µM.
-
Fluorescent Dye: A fluorescent dye that binds to exposed hydrophobic regions of unfolded proteins, such as SYPRO Orange. Prepare a working stock solution according to the manufacturer's instructions.
2. Assay Setup:
-
In a 96-well qPCR plate, mix the protein solution with the fluorescent dye.
-
Prepare control wells containing buffer and dye only (no protein).
3. Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set up a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a ramp rate of 1-3°C per minute.
-
Monitor the fluorescence intensity at each temperature increment.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann sigmoidal function. A higher Tm indicates greater protein stability in that detergent.[8]
Visualizing Workflows and Pathways
Experimental Workflow for Detergent Comparison
Caption: Workflow for comparing the efficacy of DDM and DM for membrane protein stability.
Signaling Pathway of the β2-Adrenergic Receptor
The β2-adrenergic receptor is a classic example of a G-protein coupled receptor (GPCR) that is frequently studied using DDM for solubilization and purification.[9][10]
Caption: Canonical signaling pathway of the β2-adrenergic receptor.
Conclusion
The choice between DDM and DM for membrane protein stabilization is a critical decision that should be guided by empirical data. While DDM is often the preferred choice due to its superior stabilizing properties for a wide range of membrane proteins, DM should not be discounted, particularly if detergent removal is a key consideration for downstream applications. The protocols and comparative data presented in this guide provide a framework for making an informed decision for your specific membrane protein of interest. It is highly recommended to perform a thorough detergent screen to identify the optimal conditions for achieving a stable and functional protein preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Homo- and hetero-oligomerization of β2-adrenergic receptor in receptor trafficking, signaling pathways and receptor pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Detergent Selection in Enzyme Assays: A Comparative Analysis of Triton X-100, Sodium Deoxycholate, and Digitonin
For researchers, scientists, and drug development professionals, the choice of detergent is a critical parameter in the design of robust and reliable enzyme assays. Detergents are indispensable for solubilizing membrane-bound enzymes, enhancing substrate availability, and preventing non-specific binding to assay plates. However, the wrong choice of detergent can lead to enzyme denaturation, inhibition, or interference with detection methods. This guide provides an objective comparison of three commonly used detergents—Triton X-100, Sodium Deoxycholate, and Digitonin—supported by their physicochemical properties and general performance characteristics in enzyme assays.
While the initial aim was to compare DLAC, a detergent synthesized from Lactobionic acid, with Triton X-100, a lack of extensive, publicly available data on this compound's performance in enzyme assays necessitated a shift in focus to more widely characterized alternatives.[1][2][3] This guide, therefore, compares the well-known non-ionic detergent Triton X-100 with an ionic detergent, Sodium Deoxycholate, and a mild, non-ionic steroid glycoside, Digitonin, to provide a broad perspective on detergent selection.
Physicochemical Properties of Selected Detergents
The behavior and efficacy of a detergent are largely dictated by its chemical structure and properties such as the critical micelle concentration (CMC), the concentration at which detergent monomers begin to form micelles. These properties influence the detergent's strength, its potential for protein denaturation, and its suitability for specific applications.
| Property | Triton X-100 | Sodium Deoxycholate | Digitonin |
| Type | Non-ionic | Anionic (Ionic) | Non-ionic (Steroid Glycoside) |
| Chemical Structure | Polyoxyethylene octyl phenyl ether | Bile acid salt | Steroid glycoside |
| Molecular Weight | ~625 g/mol (average) | 414.55 g/mol | 1229.31 g/mol |
| Critical Micelle Concentration (CMC) | 0.2-0.9 mM | 2-6 mM | 0.05-0.2 mM |
| Aggregation Number | ~140 | 3-12 | Not well-defined |
| Primary Use in Assays | General purpose solubilization, preventing surface adsorption[4][5] | Solubilization of membrane proteins, cell lysis[6][7] | Selective permeabilization of plasma membranes[8][9][10][11] |
Performance Comparison in Enzyme Assays
The selection of a detergent should be empirically validated for each specific enzyme and assay system, as the effects can be highly protein-dependent.
| Performance Aspect | Triton X-100 | Sodium Deoxycholate | Digitonin |
| Enzyme Solubilization | Effective for a wide range of proteins. Generally considered a mild, non-denaturing detergent.[12][13] | Strong solubilizing agent for membrane proteins. Can be denaturing at high concentrations.[6] | Primarily used for selective membrane permeabilization rather than bulk solubilization.[10] |
| Effect on Enzyme Activity | Can enhance activity by preventing aggregation and surface adsorption.[4] May be inhibitory at concentrations above the CMC.[5] | Can inhibit enzyme activity, particularly for enzymes sensitive to ionic detergents.[14] | Generally considered mild and less likely to inhibit enzyme activity, especially when used for permeabilization. |
| Optimal Concentration Range | Typically 0.01% - 0.1% (v/v) for preventing non-specific binding and up to 1% for solubilization. | 0.5% - 2.5% (w/v) in lysis buffers like RIPA.[7] | 0.01% - 0.02% (w/v) for selective plasma membrane permeabilization.[9] |
| Assay Compatibility | Broadly compatible with many assay formats. Care should be taken as peroxides can form during storage and interfere with assays.[5][15] | Can interfere with certain protein quantification assays.[6] Its ionic nature might affect protein-protein interactions. | Its high molecular weight and potential for precipitation can be a consideration in some assay formats. |
| Key Considerations | A good starting point for soluble enzymes to prevent sticking to plasticware.[4][15] Prone to peroxide formation, which can damage proteins.[5][15] | Useful for disrupting cellular and nuclear membranes to release intracellular enzymes.[7] Its denaturing potential needs to be carefully evaluated. | Ideal for in situ assays of intracellular enzymes by selectively permeabilizing the plasma membrane without disrupting organellar membranes.[8][9][10][11] |
Experimental Protocols
General Protocol for a Colorimetric Enzyme Assay
This protocol provides a general framework for a colorimetric enzyme assay, such as one for a phosphatase or a protease, and highlights the steps for incorporating and optimizing a detergent.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the enzyme of interest (e.g., Tris-HCl, HEPES) at the optimal pH.
-
Detergent Stock Solution: Prepare a 10% (w/v or v/v) stock solution of the chosen detergent (Triton X-100, Sodium Deoxycholate, or Digitonin) in deionized water.
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer. For initial tests, it is advisable to prepare this solution with and without the detergent to be tested.
-
Substrate Solution: Prepare the chromogenic substrate in the assay buffer.
-
-
Assay Procedure:
-
Detergent Optimization: To determine the optimal detergent concentration, set up a series of reactions with varying concentrations of the detergent (e.g., 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1.0%).
-
Reaction Setup: In a 96-well microplate, add the following in order:
-
50 µL of assay buffer (containing the varying concentrations of the detergent).
-
20 µL of the enzyme solution.
-
Mix gently and pre-incubate for 5-10 minutes at the optimal temperature for the enzyme. This allows the detergent to interact with the enzyme.
-
-
Initiate Reaction: Add 30 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a defined period (e.g., 15-60 minutes).
-
Stop Reaction (if necessary): For endpoint assays, add a stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. For kinetic assays, take readings at regular intervals.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Plot the enzyme activity as a function of the detergent concentration to identify the optimal concentration that maximizes activity or minimizes inhibition.
-
Visualizing Workflows and Decision Processes
Experimental Workflow for Detergent Optimization in an Enzyme Assay
Caption: Workflow for optimizing detergent concentration in an enzyme assay.
Decision Tree for Detergent Selection
Caption: A decision guide for selecting a detergent for enzyme assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Deoxycholic acid, Na-salt › Ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. goldbio.com [goldbio.com]
- 8. In situ assay of intracellular enzymes of yeast (Kluyveromyces fragilis) by digitonin permeabilization of cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agscientific.com [agscientific.com]
- 11. Determine membrane protein topologies in single cells and high-throughput screening applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Deoxycholate depresses small-intestinal enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Preserving Protein Integrity: A Comparative Guide to Functional Validation After DLAC Solubilization
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical bottleneck. The ideal method must not only extract the protein from its native lipid environment but also crucially preserve its structural integrity and biological function. This guide provides an objective comparison of Dodecyl-β-D-maltoside with added Cholesteryl Hemisuccinate (DLAC) against other common solubilization techniques, supported by experimental data, detailed protocols, and visual workflows to inform your experimental design.
The challenge in studying membrane proteins, such as G protein-coupled receptors (GPCRs), lies in maintaining their native conformation once removed from the cell membrane. Detergents are essential for this process, but can also be harsh, leading to denaturation and loss of function. The addition of cholesteryl hemisuccinate (CHS) to detergents like n-dodecyl-β-D-maltoside (DDM), creating what is referred to here as this compound, has emerged as a powerful strategy to enhance the stability of these delicate proteins. CHS, a cholesterol analog, helps to mimic the native cholesterol-rich membrane environment, which is often crucial for the stability and function of eukaryotic membrane proteins.
Quantitative Performance Comparison: this compound vs. Alternative Detergents
The choice of detergent can significantly impact the yield, stability, and, most importantly, the function of the solubilized membrane protein. The following table summarizes quantitative data from studies on the Adenosine A2A receptor (A2AR), a well-characterized GPCR, to facilitate a direct comparison between this compound and other common detergents.
| Detergent System | Protein Stability (Apparent Melting Temperature, Tm) | Ligand Binding Affinity (Kd) | Functional Activity (Ligand Binding) | Reference |
| DDM (n-dodecyl-β-D-maltoside) | 23°C | Compromised | Significantly compromised compared to DDM/CHS | [1][2] |
| DDM/CHS (this compound) | - | 96 nM | High-affinity ligand binding retained | [1] |
| DDM/CHAPS/CHS | - | 67 nM | High-affinity ligand binding retained | [1] |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Higher than DDM (by 11°C for wild-type A2AR) | - | Known to impart more stability than DDM for many GPCRs | [3][4] |
Data presented is for the human Adenosine A2A receptor (A2AR). Tm is the temperature at which 50% of the protein unfolds. Kd (dissociation constant) is a measure of ligand binding affinity, where a lower value indicates higher affinity. "Compromised" indicates a significant loss of high-affinity ligand binding as reported in the study.
Experimental Protocols
Reproducibility and validation are paramount in protein research. Below are detailed methodologies for membrane protein solubilization using this compound and a subsequent functional validation via a radioligand binding assay, using a GPCR as an example.
Protocol 1: Membrane Protein Solubilization with this compound
This protocol provides a general guideline for the solubilization of a GPCR from isolated cell membranes.
Materials:
-
Isolated cell membranes expressing the target GPCR.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol.
-
Protease inhibitor cocktail.
-
DDM (n-dodecyl-β-D-maltoside), 10% (w/v) stock solution.
-
CHS (cholesteryl hemisuccinate), 1% (w/v) stock solution in a suitable solvent (e.g., DMSO).
-
Dounce homogenizer.
-
Ultracentrifuge.
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer containing a protease inhibitor cocktail to a final protein concentration of 2-5 mg/mL.
-
Homogenize the membrane suspension using a Dounce homogenizer with 10-15 strokes.
-
To the homogenized membrane suspension, add DDM to a final concentration of 1% (w/v) and CHS to a final concentration of 0.1% (w/v).
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized protein-detergent-lipid complexes. This supernatant is now ready for purification and functional validation.
Protocol 2: Radioligand Binding Assay for Functional Validation
This protocol assesses the ability of the solubilized GPCR to bind its specific ligand, confirming its functional integrity.
Materials:
-
Solubilized and purified GPCR in a buffer containing a low concentration of DDM/CHS (e.g., 0.05% DDM/0.005% CHS).
-
Radiolabeled ligand (e.g., [3H]-agonist or antagonist) specific for the target GPCR.
-
Unlabeled ("cold") ligand for determining non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2.
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
In a 96-well plate, set up the binding reactions in triplicate. For total binding, add a known amount of purified receptor to the Assay Buffer.
-
For non-specific binding, pre-incubate the receptor with a high concentration of unlabeled ligand (e.g., 10 µM) for 30 minutes before adding the radioligand.
-
Add the radiolabeled ligand at various concentrations (for saturation binding experiments to determine Kd and Bmax) to all wells.
-
Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the receptor-ligand complexes.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Mandatory Visualizations
To further clarify the experimental processes and underlying biological concepts, the following diagrams have been generated.
Caption: Experimental workflow for protein solubilization and functional validation.
Caption: Signaling pathway of the Adenosine A2A receptor.
Caption: Comparison of detergent system properties.
References
- 1. Impact of purification conditions and history on A2A adenosine receptor activity: The role of CHAPS and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-evolving stability and conformational homogeneity of the human adenosine A2a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Branched Detergents Stabilize GPCRs in Micelles? - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Characterization of DLAC-Protein Complexes: A Comparative Guide
The development of drug-linker-antibody-conjugate (DLAC) protein complexes, more commonly known as antibody-drug conjugates (ADCs), has revolutionized targeted therapy, particularly in oncology. The intricate interplay between the antibody, linker, and cytotoxic payload dictates the efficacy and safety of these complex biomolecules. A thorough biophysical characterization of ADCs and their interactions with target proteins is therefore paramount. This guide provides a comparative overview of key biophysical parameters for different ADCs, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways and experimental workflows.
Comparative Biophysical and Clinical Data
The following tables summarize key biophysical and clinical data for two prominent HER2-targeted ADCs, Trastuzumab Deruxtecan (T-DXd) and Trastuzumab Emtansine (T-DM1), as well as a comparison of different ADC formats.
Table 1: Comparison of HER2-Targeted ADCs: T-DXd vs. T-DM1
| Parameter | Trastuzumab Deruxtecan (T-DXd) | Trastuzumab Emtansine (T-DM1) | Reference |
| Antibody | Trastuzumab (anti-HER2 IgG1) | Trastuzumab (anti-HER2 IgG1) | [1][2] |
| Linker | Cleavable (enzyme-cleavable) | Non-cleavable (thioether) | [2][3] |
| Payload | Topoisomerase I inhibitor (DXd) | Microtubule inhibitor (DM1) | [2][3] |
| Drug-to-Antibody Ratio (DAR) | ~8 | ~3.5 | [4][5] |
| Binding Affinity (Kd) to HER2 | 4.9 x 10⁻⁷ M (for trastuzumab Fab) | Similar to trastuzumab | [6] |
| Mechanism of Action | Inhibition of DNA replication, bystander effect | Inhibition of microtubule assembly | [3][4] |
| Objective Response Rate (ORR) | 79.7% | 34.2% | [1] |
| 12-month Progression-Free Survival (PFS) Rate | 75.8% | 34.1% | [1] |
Table 2: Comparison of Different ADC Formats
| Parameter | Cysteine-linked ADC | Lysine-linked ADC | Site-specific ADC | Reference |
| Homogeneity | Heterogeneous | Heterogeneous | Homogeneous | [7] |
| DAR | Variable (0-8) | Variable | Precise and uniform | [8] |
| Manufacturing Complexity | Moderate | Low | High | [9] |
| In vivo Stability | Can be variable | Generally stable | High | [10] |
| Therapeutic Window | Generally good | Can be narrow | Potentially wider | [11] |
Experimental Protocols
Detailed methodologies for key biophysical characterization techniques are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
Objective: To determine the binding affinity (KD), association rate constant (ka), and dissociation rate constant (kd) of a this compound to its target protein.[12][13]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
This compound (ligand) and target protein (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Sensor Chip Preparation: Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Ligand Immobilization: Inject the this compound solution over the activated surface to achieve the desired immobilization level. Deactivate remaining active groups with ethanolamine.
-
Analyte Binding: Inject a series of analyte concentrations over the immobilized ligand surface.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.
Native Mass Spectrometry (MS) for DAR and Structural Integrity
Objective: To determine the drug-to-antibody ratio (DAR) distribution and assess the structural integrity of the this compound under non-denaturing conditions.[8][14]
Materials:
-
Mass spectrometer with a native ESI source (e.g., Q-TOF)
-
Size-exclusion chromatography (SEC) system
-
Volatile buffer (e.g., ammonium acetate)
-
This compound sample
Procedure:
-
Sample Preparation: Exchange the this compound sample into a volatile buffer using a desalting column or buffer exchange unit.
-
SEC Separation (Optional but Recommended): Separate the this compound from aggregates and other impurities using an SEC column with a volatile mobile phase.
-
Native MS Analysis: Infuse the sample directly or introduce it from the SEC eluent into the mass spectrometer.
-
Data Acquisition: Acquire mass spectra under conditions that preserve the non-covalent interactions within the this compound.
-
Data Processing: Deconvolute the resulting spectrum to obtain the mass of the intact this compound species.
-
DAR Calculation: Determine the DAR distribution by identifying the mass peaks corresponding to the antibody conjugated with different numbers of drug-linker molecules.
ADC Internalization and Payload Delivery Assay
Objective: To quantify the internalization of the ADC and the subsequent release of its cytotoxic payload within target cells.[11][15][16]
Materials:
-
Target cancer cell line
-
Fluorescently labeled ADC
-
Confocal microscope or flow cytometer
-
Cell culture reagents
Procedure:
-
Cell Culture: Plate the target cells and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC at various concentrations and for different time points.
-
Imaging/Flow Cytometry:
-
For Microscopy: Wash the cells, fix, and stain for relevant cellular compartments (e.g., lysosomes). Acquire images using a confocal microscope to visualize ADC trafficking.
-
For Flow Cytometry: Wash and detach the cells. Analyze the fluorescence intensity of the cell population to quantify ADC uptake.
-
-
Payload Release Analysis (e.g., FRET-based assay): For ADCs with cleavable linkers, a FRET-based assay can be used where the payload and a quencher are attached to the antibody. Cleavage of the linker separates the two, resulting in a fluorescent signal that can be quantified.[11]
-
Data Analysis: Quantify the fluorescence intensity per cell or per organelle to determine the rate and extent of internalization and payload release.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by ADCs and a general workflow for ADC characterization.
Caption: HER2 signaling pathway and ADC intervention.
Caption: EGFR signaling pathway and ADC intervention.
Caption: General mechanism of action of an ADC.
Caption: Workflow for biophysical characterization of ADCs.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Trastuzumab deruxtecan versus trastuzumab emtansine for patients with human epidermal growth factor receptor 2-positive metastatic breast cancer: A cost-effectiveness analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of trastuzumab emtansine, trastuzumab deruxtecan, and disitamab vedotin in a multiresistant HER2-positive breast cancer lung metastasis model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action and resistance to anti-HER2 antibody-drug conjugates in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation antibody–drug conjugates revolutionize the precise classification and treatment of HER2-expressing breast cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Scalable Antigen-Antibody Binding Affinity Landscape: A Case Study with ENHERTU - Article (Preprint v1) by Wei Li | Qeios [qeios.com]
- 7. Biophysical Methods for Characterization of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical comparability to evaluate impact of manufacturing changes of ARX788, an Anti-HER2 ADC in late-stage clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A RAGE-Targeted Antibody-Drug Conjugate: Surface Plasmon Resonance as a Platform for Accelerating Effective ADC Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Analysis of DLAC and Other Non-ionic Detergents for Membrane Protein Research
A Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful solubilization, purification, and characterization of membrane proteins. Non-ionic detergents are favored for their mild nature, which helps to preserve the native structure and function of these complex proteins. This guide provides a comparative analysis of the novel non-ionic detergent DLAC alongside other commonly used non-ionic detergents, including n-Dodecyl-β-D-maltopyranoside (DDM), Lauryl Maltose Neopentyl Glycol (LMNG), Triton X-100, and n-Octyl-β-D-glucoside (OG). This comparison is supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their specific applications.
Key Performance Metrics of Non-ionic Detergents
The efficacy of a non-ionic detergent is determined by several key physicochemical properties. These parameters influence a detergent's ability to disrupt the lipid bilayer and form stable protein-detergent micelles, which is crucial for maintaining protein integrity in an aqueous environment.
Table 1: Physicochemical Properties of Selected Non-ionic Detergents
| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| This compound | Proprietary | 497.6 | 1.3 | Not Publicly Available |
| DDM | Alkyl Maltoside | 510.6 | 0.17 | 78-140 |
| LMNG | Maltose Neopentyl Glycol | 1069.2 | 0.01 | ~40 |
| Triton X-100 | Polyoxyethylene | ~625 | 0.2-0.9 | 100-155 |
| Octyl Glucoside (OG) | Alkyl Glucoside | 292.4 | 20-25 | 27-100 |
Note: The aggregation number for detergents can vary depending on factors such as temperature, ionic strength, and pH.
Comparative Performance in Membrane Protein Applications
The performance of a detergent is ultimately assessed by its effectiveness in solubilizing membrane proteins while preserving their stability and function.
Solubilization Efficiency
DDM is a widely used and effective detergent for a broad range of membrane proteins.[2] LMNG, a newer generation detergent, has shown particular promise for stabilizing more delicate membrane proteins like GPCRs.[2][3] Triton X-100 is a cost-effective and commonly used detergent for initial solubilization, though it may be harsher than maltoside-based detergents.[4] Octyl Glucoside, with its high CMC, is easily removed by dialysis but can be more denaturing for sensitive proteins.[2]
Table 2: Qualitative Solubilization and Stability Performance
| Detergent | General Solubilization Efficiency | Known Stability Advantages | Common Applications |
| This compound | Effective for GPCRs, transporters, and ion channels[1] | Maintained ligand binding activity of a purified GPCR[1] | Membrane protein extraction and purification. |
| DDM | High for a wide range of membrane proteins[2] | Generally mild and preserves protein structure and function. | Structural biology (X-ray crystallography, cryo-EM), functional assays. |
| LMNG | Very effective, particularly for complex membrane proteins[2][3] | Enhanced stability for GPCRs and other challenging proteins[3][5] | Structural studies of sensitive membrane proteins. |
| Triton X-100 | Good, widely used for initial solubilization. | Can be effective but may be denaturing for some proteins. | Cell lysis, initial protein extraction, Western blotting. |
| Octyl Glucoside (OG) | Moderate to high, dependent on the protein. | High CMC allows for easy removal. | Reconstitution experiments, applications where detergent removal is critical. |
Experimental Protocols
To aid researchers in their comparative studies, detailed methodologies for key experiments are provided below.
Membrane Protein Solubilization Efficiency Assay
This protocol outlines a general procedure to screen for the optimal detergent and concentration for solubilizing a target membrane protein.
Figure 1: Workflow for assessing membrane protein solubilization efficiency.
Materials:
-
Cell pellet containing the expressed membrane protein of interest.
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail).
-
Solubilization Buffer (Lysis buffer with varying concentrations of detergents).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody specific to the protein of interest or an affinity tag.
Procedure:
-
Membrane Preparation:
-
Thaw the cell pellet on ice and resuspend in ice-cold Lysis Buffer.
-
Disrupt the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membranes.
-
Discard the supernatant and wash the membrane pellet by resuspending in Lysis Buffer and repeating the ultracentrifugation step.
-
-
Detergent Solubilization:
-
Resuspend the washed membrane pellet in Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.
-
Aliquot the membrane suspension into separate tubes for each detergent and concentration to be tested.
-
Add the respective detergents (this compound, DDM, Triton X-100, etc.) to the final desired concentrations (e.g., 0.5%, 1.0%, 2.0% w/v).
-
Incubate the samples with gentle agitation (e.g., on a rotator) for 1-4 hours at 4°C.
-
-
Analysis:
-
Centrifuge the samples at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet any unsolubilized material.
-
Carefully collect the supernatant (solubilized fraction) and resuspend the pellet in an equal volume of buffer.
-
Analyze equal volumes of the total membrane fraction, the supernatant, and the pellet by SDS-PAGE and Western blotting.
-
Quantify the band intensities in the supernatant and pellet fractions to determine the percentage of solubilization for each detergent and concentration.
-
Thermal Shift Assay (TSA) for Protein Stability
This protocol describes a method to assess the thermal stability of a purified membrane protein in the presence of different detergents. An increase in the melting temperature (Tm) indicates enhanced protein stability.
Figure 2: Workflow for a thermal shift assay to determine protein stability.
Materials:
-
Purified membrane protein of interest (in a minimal detergent concentration).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Stock solutions of detergents (this compound, DDM, LMNG, Triton X-100, OG).
-
Fluorescent dye (e.g., SYPRO™ Orange Protein Gel Stain).
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
96-well PCR plates.
Procedure:
-
Sample Preparation:
-
Prepare a master mix for each detergent condition containing the Assay Buffer, the respective detergent at a concentration 2-5 times its CMC, and the purified membrane protein at a final concentration of 0.1-0.5 mg/mL.
-
Add the fluorescent dye to each master mix at the manufacturer's recommended dilution.
-
Aliquot the final reaction mixtures into the wells of a 96-well PCR plate. Include appropriate controls (e.g., protein without added detergent, buffer with each detergent but no protein).
-
-
Melt Curve Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), with a slow ramp rate (e.g., 0.5-1.0°C/minute).
-
Monitor the fluorescence of the dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve for each condition.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values obtained in the presence of different detergents. A higher Tm indicates greater stabilization of the protein by the detergent.
-
Visualizing Detergent-Protein Interactions
The interaction between detergents and membrane proteins is fundamental to their solubilization and stabilization. The following diagram illustrates the process of membrane protein extraction by detergents.
Figure 3: Pathway of membrane protein solubilization by detergents.
Conclusion
The choice of a non-ionic detergent is a critical decision in membrane protein research, with a direct impact on the yield, stability, and functional integrity of the purified protein. While established detergents like DDM, LMNG, and Triton X-100 have well-characterized properties, novel detergents such as this compound offer promising alternatives. The data presented here provides a framework for comparing these detergents. However, it is crucial for researchers to empirically test a range of detergents and conditions to identify the optimal solubilization and stabilization strategy for their specific membrane protein of interest. The provided experimental protocols serve as a starting point for such systematic screening efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to Functional Assays for Proteins Solubilized in Detergent-Free Systems
For researchers, scientists, and drug development professionals, obtaining functional data from membrane proteins is a critical yet often challenging step. The choice of solubilization agent is paramount to maintaining the native structure and activity of the protein of interest. This guide provides an objective comparison of common detergent-free systems for solubilizing membrane proteins for downstream functional assays, with a focus on Amphipols (APs), Nanodiscs, and Styrene-Maleic Acid Lipid Particles (SMALPs). While newer proprietary reagents like DLAC are emerging, this guide focuses on widely documented and compared methods.
Introduction to Membrane Protein Solubilization Systems
The study of membrane proteins in vitro requires their extraction from the native lipid bilayer. While detergents have been the classical tool, they can often lead to protein destabilization and loss of function.[1][2][3] Detergent-free systems have emerged as powerful alternatives that better mimic the native membrane environment, thereby enhancing protein stability and preserving functionality.
-
Amphipols (APs): These are amphipathic polymers that bind to the transmembrane region of a membrane protein, effectively creating a hydrophilic shell that keeps the protein soluble in aqueous solutions without the need for detergents.[3][4][5][6][7] This method is known for conferring high stability to the solubilized protein.[1][4][7]
-
Nanodiscs: These are nanoscale, self-assembled discoidal lipid bilayers. The lipid patch is held together by an encircling "belt" which can be composed of Membrane Scaffold Proteins (MSPs) or synthetic polymers.[8][9][10][11][12] Nanodiscs provide a more native-like lipid bilayer environment and allow for precise control over the lipid composition.[9][11]
-
Styrene-Maleic Acid Lipid Particles (SMALPs): This technology utilizes a styrene-maleic acid (SMA) copolymer to directly excise a "cookie-cutter" patch of the native cell membrane containing the protein of interest.[13][14][15] This results in a nanodisc-like particle that retains the protein's native lipid environment, which can be crucial for its function.[14][15][16]
Comparative Performance Data
The choice of solubilization system can significantly impact the outcome of functional assays. The following table summarizes key performance characteristics based on experimental evidence.
| Feature | Amphipols (APs) | Nanodiscs (MSP-based) | SMALPs (Styrene-Maleic Acid Lipid Particles) |
| Protein Stability | Generally high stability conferred to the protein.[4][7] | High stability in a lipid bilayer environment.[10] | Enhanced thermal stability compared to detergent-purified proteins.[15] |
| Preservation of Native State | Preserves native-like conformation.[1][4] | Can be assembled with defined lipids to mimic the native environment.[9][11] | Retains the native lipid microenvironment around the protein.[14][15][16] |
| Functional Activity | Shown to maintain the functionality of various membrane proteins.[1][4] | Widely used for functional studies of transporters, ion channels, and GPCRs.[8][9][12] AcrB in SMALPs is significantly more active than the DDM stabilized form.[13] | |
| Assay Compatibility | Compatible with various biophysical assays including mass spectrometry and ligand binding studies.[4][5] | Suitable for a broad range of assays including fluorescence spectroscopy, SPR, and NMR.[10] Also compatible with cryo-EM.[9][12] | Compatible with cryo-EM, ligand binding assays, and activity assays.[12][13] |
| Preparation Complexity | Typically involves exchanging detergent for amphipols. | Requires co-assembly of the target protein, lipids, and scaffold protein, often starting from a detergent-solubilized state.[10][17] | Direct extraction from native membranes without the need for detergents.[13][14][15] |
| Homogeneity | Can form small, homogenous protein-polymer complexes.[7] | Can produce highly homogenous samples with a controlled oligomeric state.[9][10] | Can be heterogeneous in size and composition.[18] |
| Limitations | May interfere with some ligand-binding studies, although this is considered unlikely in most cases.[5] | The scaffold protein can sometimes interfere with protein function or interactions. The process requires detergent for initial solubilization.[17] | Sensitive to divalent cations (e.g., Mg2+) and low pH, which can cause precipitation.[19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for preparing membrane proteins in each system for functional assays.
This protocol describes the general workflow for exchanging a detergent-solubilized membrane protein into an amphipol.
-
Initial Solubilization: Extract the membrane protein from the cell membrane using a suitable detergent (e.g., DDM, LDAO). This is a critical step and the choice of detergent needs to be optimized for the target protein.
-
Purification: Purify the detergent-solubilized protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Detergent Exchange: Introduce the amphipol (e.g., A8-35) to the purified protein-detergent complex. The amphipol will associate with the hydrophobic transmembrane domain of the protein.
-
Detergent Removal: Remove the detergent using a method like dialysis, size-exclusion chromatography, or adsorbent beads (e.g., Bio-Beads).[17]
-
Final Purification: Perform a final size-exclusion chromatography step to isolate the homogenous protein-amphipol complex.
-
Functional Assay: The protein-amphipol complex is now ready for use in various functional assays such as ligand binding, enzyme kinetics, or structural analysis.[1][4]
This protocol outlines the self-assembly of a membrane protein into a lipid nanodisc using Membrane Scaffold Proteins (MSPs).
-
Protein and MSP Preparation: Express and purify the target membrane protein (typically with a His-tag) and the Membrane Scaffold Protein (e.g., MSP1D1). The protein is usually kept in a detergent solution.
-
Lipid Preparation: Prepare a lipid mixture of desired composition (e.g., POPC, DMPC). Solubilize the lipids in a detergent like sodium cholate.
-
Assembly Reaction: Mix the detergent-solubilized membrane protein, MSP, and solubilized lipids at a specific molar ratio. This ratio often requires optimization.
-
Detergent Removal and Self-Assembly: Remove the detergent (e.g., using Bio-Beads). As the detergent concentration drops, the nanodiscs self-assemble with the membrane protein incorporated into the lipid bilayer.[17]
-
Purification: Purify the assembled nanodiscs containing the membrane protein from empty nanodiscs and aggregates using affinity and/or size-exclusion chromatography.
-
Functional Assay: The purified protein-loaded nanodiscs can be used for a wide array of functional and structural studies.[8][9][11]
This protocol describes the direct solubilization of a membrane protein from its native membrane environment.
-
Membrane Preparation: Prepare isolated cell membranes containing the overexpressed target protein.
-
Solubilization with SMA: Resuspend the membranes in a buffer containing the styrene-maleic acid (SMA) copolymer. The SMA will insert into the membrane and spontaneously form nanodiscs containing the membrane protein and surrounding native lipids.[13][14]
-
Incubation: Incubate the mixture to allow for efficient solubilization.
-
Clarification: Centrifuge the mixture to pellet any unsolubilized membrane fragments.
-
Purification: The supernatant now contains the SMALPs with the incorporated protein. Purify the target protein-SMALP complexes using affinity chromatography.
-
Functional Assay: The purified SMALPs are ready for functional characterization, retaining the native lipid environment of the protein.[13][15]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphipols: polymeric surfactants for membrane biology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphipathic Polymers Enable the Study of Functional Membrane Proteins in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane Proteins Anchored – Drug Discovery Opinion [drugdiscoveryopinion.com]
- 6. Amphipols – Membrane Protein Biochemistry Lab [umr7099.ibpc.fr]
- 7. Amphipols for Each Season - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Do It Fast: Immediate Functional Testing of Membrane Pumps Expressed into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanodiscs: A toolkit for membrane protein science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Nanodisc Technology for Membrane Proteins Studies (2012–2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. Frontiers | The application of nanodiscs in membrane protein drug discovery & development and drug delivery [frontiersin.org]
- 13. The use of SMALPs as a novel membrane protein scaffold for structure study by negative stain electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cube-biotech.com [cube-biotech.com]
- 15. Membrane protein nanoparticles: the shape of things to come - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Native mass spectrometry goes more native: investigation of membrane protein complexes directly from SMALPs - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC06284F [pubs.rsc.org]
- 17. Lipid Membrane Mimetics in Functional and Structural Studies of Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SMALPs Are Not Simply Nanodiscs: The Polymer-to-Lipid Ratios of Fractionated SMALPs Underline Their Heterogeneous Nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Membrane protein extraction and purification using partially-esterified SMA polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Polymer-Encased Nanodiscs and Polymer Nanodiscs: New Platforms for Membrane Protein Research and Applications [frontiersin.org]
Confirming Protein Structure in Drug Discovery: A Comparative Guide to Circular Dichroism
For researchers, scientists, and drug development professionals, confirming the structural integrity of a protein is a critical step in the drug discovery and lead compound (DLAC) optimization process. Circular Dichroism (CD) spectroscopy stands out as a rapid and sensitive method for this purpose. This guide provides a comprehensive comparison of CD with other common structural biology techniques, detailed experimental protocols, and illustrates its role in the drug discovery workflow.
Circular Dichroism (CD) spectroscopy is a valuable tool for the rapid determination of a protein's secondary structure and folding properties.[1] Its application is particularly beneficial in drug discovery for confirming the correct folding of therapeutic proteins, assessing their stability, and ensuring batch-to-batch consistency.[2]
Comparative Analysis of Protein Structure Confirmation Techniques
While Circular Dichroism is a powerful tool for assessing secondary structure, a comprehensive understanding of a protein's three-dimensional architecture often requires complementary techniques like X-ray Crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and limitations in terms of resolution, sample requirements, and throughput.
| Feature | Circular Dichroism (CD) | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Secondary structure content (α-helix, β-sheet, etc.) | High-resolution 3D atomic structure | High-resolution 3D structure in solution, dynamics |
| Resolution | Low (provides an overall fold) | High (atomic level, typically 1.5-3.5 Å) | High (atomic level, typically 1.5-2.5 Å) |
| Sample Requirements | |||
| State | Solution | Crystalline solid | Solution |
| Concentration | 0.1 - 1.0 mg/mL | 5 - 15 mg/mL | 0.1 - 3 mM (~2.5 - 75 mg/mL for a 25 kDa protein) |
| Volume | ~200 µL | ~10 µL for crystallization trials | ~500 µL |
| Purity | >95%[1] | >95% | >95% |
| Measurement Time | Minutes to hours[1] | Days to months (including crystallization) | Days to weeks |
| Throughput | High, especially with automated systems[3][4][5][6] | Low | Low to medium |
| Key Advantages | Rapid, low sample consumption, suitable for kinetic and stability studies, applicable to a wide range of conditions. | Provides detailed atomic structure, well-established technique. | Provides information on protein dynamics and interactions in solution, no need for crystallization. |
| Key Disadvantages | Low resolution, does not provide atomic-level detail. | Crystallization can be a major bottleneck, crystal packing can influence conformation. | Limited to smaller proteins (<30-40 kDa), can be time-consuming, requires specialized equipment. |
Experimental Protocol: Secondary Structure Analysis by Circular Dichroism
This protocol outlines the key steps for analyzing the secondary structure of a protein using CD spectroscopy.
Sample Preparation
-
Purity: The protein sample must be at least 95% pure as determined by methods like SDS-PAGE or mass spectrometry.[1]
-
Concentration: A typical protein concentration for far-UV CD (190-250 nm) is 0.1 mg/mL.[7] The optimal concentration depends on the pathlength of the cuvette.
-
Buffer: Use a buffer that is transparent in the far-UV region. Phosphate buffers (e.g., 10 mM sodium or potassium phosphate) are a good choice. Avoid buffers with high absorbance below 220 nm, such as those containing Tris or high concentrations of chloride salts.[8]
-
Blank: Prepare a buffer blank that is identical to the sample buffer, including any additives.
Instrumentation and Data Acquisition
-
Instrument: A calibrated circular dichroism spectropolarimeter is required.
-
Cuvette: Use a quartz cuvette with a pathlength of 1 mm for standard measurements.[7]
-
Parameters:
-
Wavelength range: 190 - 260 nm
-
Data pitch: 0.1 - 1.0 nm
-
Scanning speed: 50 nm/min
-
Response time: 1 - 2 seconds
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
-
Procedure:
-
Warm up the instrument's lamp for at least 30 minutes.
-
Purge the sample chamber with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Record a baseline spectrum with the buffer-filled cuvette.
-
Rinse the cuvette thoroughly with the protein solution.
-
Record the CD spectrum of the protein sample.
-
Subtract the buffer baseline from the sample spectrum.
-
Data Analysis
The raw CD data (in millidegrees) is converted to mean residue ellipticity [θ] using the following equation:
[θ] = (mdeg * MRW) / (10 * l * c)
Where:
-
mdeg is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight of the protein (molecular weight / number of amino acids).
-
l is the pathlength of the cuvette in cm.
-
c is the protein concentration in mg/mL.
The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and other secondary structures. Popular software options include:
-
CDPro: A software suite that includes several algorithms for secondary structure estimation.[9]
-
DichroWeb: An online server for analyzing CD data.
-
BeStSel (Beta Structure Selection): A web server particularly useful for analyzing β-sheet rich proteins.[2]
-
CDtoolX: A downloadable software for processing and analyzing CD data.[10][11][12]
Role of Circular Dichroism in the Drug Discovery Workflow
CD spectroscopy is a valuable tool throughout the drug discovery pipeline, particularly in the hit-to-lead and lead optimization stages, for ensuring the structural integrity of the target protein and assessing the impact of ligand binding.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. biologic.net [biologic.net]
- 5. jascoinc.com [jascoinc.com]
- 6. biologic.net [biologic.net]
- 7. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. What Software Can Be Used to Analyze Circular Dichroism Results | MtoZ Biolabs [mtoz-biolabs.com]
- 10. CD Tools A Software For Processing and Analyses of CD Data [cdtools.cryst.bbk.ac.uk]
- 11. CDtoolX, a downloadable software package for processing and analyses of circular dichroism spectroscopic data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
A Comparative Guide to Detergents in Membrane Protein Research: The Case of Fos-Cholines vs. Quaternary Ammonium Compounds
For researchers, scientists, and drug development professionals engaged in the study of membrane proteins, the selection of an appropriate detergent is a critical step that profoundly influences experimental success. This guide provides a detailed comparison of Fos-Choline detergents, a widely used class of zwitterionic detergents in structural biology, with quaternary ammonium compounds, exemplified by dodecyl-lauryl amido-propyl-dimethyl-benzyl-ammonium chloride (DLAC).
A thorough review of the scientific literature reveals a significant disparity in the application and documentation of these two classes of detergents for membrane protein research. While Fos-Choline detergents are extensively studied and validated for their utility in solubilizing and stabilizing membrane proteins for structural and functional analysis, there is a notable absence of published case studies employing this compound for similar purposes. The chemical structure of this compound places it in the category of quaternary ammonium compounds, which are primarily utilized as biocides and disinfectants. These compounds are generally considered harsh and denaturing to proteins, making them unsuitable for applications where maintaining the native conformation and activity of the protein is paramount.
Consequently, this guide will focus on a comprehensive overview of Fos-Choline detergents, providing experimental data and protocols to aid researchers in their application.
Performance of Fos-Choline Detergents: A Quantitative Overview
Fos-Choline detergents are valued for their zwitterionic nature, which can offer a gentler alternative to harsh ionic detergents while still providing effective solubilization.[1][2] They have been successfully employed in numerous membrane protein studies, particularly for nuclear magnetic resonance (NMR) and cryo-electron microscopy (cryo-EM).[3][4][5] The choice of the alkyl chain length within the Fos-Choline series allows for the fine-tuning of the detergent's properties to suit a specific membrane protein.
Below is a summary of the physicochemical properties of commonly used Fos-Choline detergents.
| Detergent | Chemical Formula | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in H₂O | Micelle Aggregation Number |
| Fos-Choline-10 | C₁₅H₃₄NO₄P | 323.4 | ~1.3 mM (0.042%) | ~110 |
| Fos-Choline-12 (DPC) | C₁₇H₃₈NO₄P | 351.5 | ~0.15 mM (0.0053%) | ~50-70 |
| Fos-Choline-14 | C₁₉H₄₂NO₄P | 379.5 | ~0.03 mM (0.0011%) | ~80 |
| Fos-Choline-16 | C₂₁H₄₆NO₄P | 407.6 | ~0.006 mM (0.00024%) | ~130 |
Note: CMC and aggregation number can vary depending on buffer conditions such as ionic strength and temperature.
The selection of a Fos-Choline detergent often involves a screening process to identify the optimal chain length for a given target protein. For instance, a study on the refolding of the outer membrane protein OmpX found that the Fos-Choline series was highly effective, with Fos-Choline-13 showing superior refolding efficiency compared to the commonly used detergent DDM.[6]
However, it is important to note that some studies suggest that Fos-Choline detergents may have a destabilizing or unfolding effect on certain membrane proteins, highlighting the necessity of empirical testing for each specific case.[7]
Experimental Protocols
Membrane Protein Solubilization
This protocol outlines a general procedure for the extraction of membrane proteins from cellular membranes using Fos-Choline detergents.
Materials:
-
Isolated cell membranes containing the target protein.
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol.
-
Fos-Choline detergent stock solution (e.g., 10% w/v).
-
Protease inhibitors.
Procedure:
-
Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the desired Fos-Choline detergent to a final concentration above its CMC (typically 1-2% w/v for initial screening).
-
Incubate the mixture at 4°C with gentle agitation for 1-2 hours.
-
Centrifuge the sample at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins for downstream purification and analysis.
Assessing Protein Stability with Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method to assess the thermal stability of a protein in different conditions, including the presence of various detergents.
Materials:
-
Purified membrane protein in a specific Fos-Choline detergent.
-
SYPRO Orange dye (5000x stock in DMSO).
-
DSF buffer: The same buffer used for the final purification step.
-
96-well qPCR plate.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare a master mix containing the purified protein at a final concentration of 0.1-0.2 mg/mL and SYPRO Orange dye at a final dilution of 1:1000 in DSF buffer.
-
Aliquot 20 µL of the master mix into the wells of the 96-well plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined by analyzing the peak of the first derivative of the fluorescence curve, which corresponds to the point of maximal protein unfolding. A higher Tm indicates greater protein stability in that specific detergent.
Visualizing Workflows and Concepts
References
- 1. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 2. goldbio.com [goldbio.com]
- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Proper Disposal of "DLAC": A Guide for Laboratory Professionals
The acronym "DLAC" is not a universally recognized chemical identifier, which can lead to ambiguity in determining the correct disposal procedures. In a laboratory setting, "this compound" could refer to several different substances, each with its own specific handling and disposal requirements. This guide provides essential safety and logistical information for the proper disposal of the most likely candidates for "this compound," ensuring the safety of researchers and compliance with regulations.
Given the potential for "this compound" to represent different chemicals, it is crucial to first positively identify the substance by checking the container's label for a full chemical name, CAS number, or consulting the Safety Data Sheet (SDS) provided by the manufacturer.
Based on available chemical databases and laboratory product listings, "this compound" may refer to one of the following:
-
A non-ionic detergent: Such as N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide, used for solubilizing proteins.
-
A quaternary ammonium compound: Such as Dilauryl dimethylammonium chloride, used as a surfactant and antiseptic.[1][2]
-
D-Lactic Acid: A naturally occurring organic acid.
The proper disposal procedures for each of these possibilities are outlined below.
Quantitative Data Summary for Disposal
The following table summarizes key hazard and disposal information for the potential identities of "this compound." This information is generalized, and the specific Safety Data Sheet for the chemical in use must be consulted for definitive guidance.
| Parameter | N-decyl-4-O-β-D-galactopyranosyl-D-gluconamide (as a non-ionic detergent) | Dilauryl dimethylammonium chloride (Quaternary Ammonium Compound) | D-Lactic Acid |
| Hazard Classification | Generally considered non-hazardous, but should be handled with care.[3] | Harmful if swallowed, causes skin irritation, causes serious eye irritation.[1][2] Toxic to aquatic life.[4] | Can range from non-hazardous in dilute solutions to causing severe skin burns and eye damage at high concentrations.[5][6] |
| Primary Disposal Route | Drain disposal may be permissible for non-contaminated, dilute solutions, subject to local regulations.[7][8][9] | Hazardous waste collection for incineration.[1] | Neutralization followed by drain disposal for small quantities, or hazardous waste collection for larger or concentrated amounts. |
| PPE Requirements | Safety glasses, gloves, lab coat.[10] | Chemical-resistant gloves, safety goggles or face shield, protective clothing.[1][11] | Chemical-resistant gloves, tightly fitting safety goggles, lab coat.[6][12] |
| Special Notes | If contaminated with hazardous materials, must be treated as hazardous waste.[7] | Do not release into the environment.[1] Incompatible with strong oxidizing agents. | Neutralize with a suitable base (e.g., sodium bicarbonate) before drain disposal. |
Experimental Protocols for Disposal
Below are the step-by-step disposal procedures for each potential identity of "this compound."
Case 1: this compound as a Non-Ionic Detergent
Non-ionic detergents, if not contaminated with hazardous materials, are often considered non-hazardous.
Methodology for Uncontaminated Solutions:
-
Consult Institutional Guidelines: Before any action, verify with your institution's Environmental Health and Safety (EHS) department if drain disposal of non-hazardous detergents is permitted.[7]
-
Dilution: Dilute the detergent solution with at least 20 parts water to 1 part detergent solution.[7]
-
pH Check: Ensure the pH of the diluted solution is between 5.5 and 9.5.[7] Adjust with a mild acid or base if necessary.
-
Drain Disposal: Pour the diluted, pH-neutral solution down the sanitary sewer, followed by a large volume of running water.[7]
Methodology for Contaminated Solutions:
-
Hazardous Waste Collection: If the detergent is contaminated with hazardous substances (e.g., heavy metals, toxic chemicals), it must be disposed of as hazardous waste.[7]
-
Containerization: Collect the waste in a clearly labeled, sealed, and chemically compatible container.[13]
-
Labeling: The label must include the words "Hazardous Waste," the name of the detergent, and all known contaminants with their approximate concentrations.[13]
-
Arrange for Pickup: Contact your institution's EHS department for pickup and disposal by a licensed hazardous waste contractor.[13]
Case 2: this compound as Dilauryl dimethylammonium chloride
This is a quaternary ammonium compound and is treated as hazardous waste.
Methodology for Disposal:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][11]
-
Waste Collection: Collect all waste containing Dilauryl dimethylammonium chloride in a designated hazardous waste container.[1] The container must be properly sealed and stored in a well-ventilated area.
-
Labeling: Clearly label the container with "Hazardous Waste," "Dilauryl dimethylammonium chloride," and the appropriate hazard warnings (e.g., "Harmful," "Irritant").[1]
-
Disposal Request: Arrange for disposal through your institution's EHS department. The recommended disposal method is incineration at a licensed industrial combustion plant.[1]
-
Environmental Precaution: Do not allow this chemical to enter drains, surface water, or ground water.[1]
Case 3: this compound as D-Lactic Acid
The disposal of D-Lactic Acid depends on its concentration and the volume of waste.
Methodology for Dilute Solutions (Small Quantities):
-
Neutralization: In a well-ventilated area (preferably a fume hood), slowly add a weak base such as sodium bicarbonate to the lactic acid solution until the pH is between 6.0 and 8.0. Be cautious as this may cause foaming.
-
Drain Disposal: Once neutralized, the solution can typically be poured down the sanitary sewer with copious amounts of water, pending institutional approval.
Methodology for Concentrated Solutions or Large Quantities:
-
Hazardous Waste: Treat concentrated lactic acid as corrosive hazardous waste.[6]
-
Waste Collection: Collect the waste in a designated, labeled, and sealed container suitable for corrosive materials.
-
Labeling: Label the container as "Hazardous Waste," "Corrosive," and "Lactic Acid."
-
Arrange for Pickup: Contact your institution's EHS department for proper disposal.
Mandatory Visualizations
The following diagrams illustrate the general decision-making process for chemical waste disposal in a laboratory setting.
Caption: General workflow for classifying and disposing of chemical waste.
Caption: Disposal pathways based on the potential identity of "this compound".
References
- 1. chemos.de [chemos.de]
- 2. Dilauryldimethylammonium chloride | C26H56N.Cl | CID 18843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mass.gov [mass.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. sfasu.edu [sfasu.edu]
- 9. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 11. echemi.com [echemi.com]
- 12. geneseo.edu [geneseo.edu]
- 13. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Dilauryl Dimethyl Ammonium Chloride (DLAC)
For researchers, scientists, and drug development professionals working with Dilauryl Dimethyl Ammonium Chloride (DLAC), a cationic surfactant, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| IUPAC Name | Didodecyl(dimethyl)azanium;chloride |
| CAS Number | 3401-74-9 |
| Molecular Formula | C26H56ClN |
| Molecular Weight | 418.2 g/mol |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1]
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron should be worn when handling large quantities. |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate ventilation. If aerosols are generated or ventilation is poor, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling Protocol
-
Work Area Preparation : Ensure the work area is clean and well-ventilated. An eyewash station and safety shower should be readily accessible.
-
Dispensing : When transferring or weighing this compound, do so in a designated area, preferably within a fume hood to minimize inhalation of any dust or aerosols.
-
Avoid Contact : Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Contamination : In case of spillage, immediately contain the spill with an inert absorbent material (e.g., sand, vermiculite) and follow the disposal plan.
Storage Protocol
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store at room temperature.[1]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Collection : Collect all this compound waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.
-
Regulatory Compliance : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
-
Do Not Discharge : Do not dispose of this compound down the drain or in the general waste stream.
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Relationship for Safe Handling of this compound
The following diagram illustrates the logical flow of procedures for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of Dilauryl Dimethyl Ammonium Chloride (this compound).
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
